AM-1488
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(3aS,9bS)-2-(1-benzofuran-5-ylsulfonyl)-5-methyl-1,3,3a,9b-tetrahydropyrrolo[3,4-c][1,6]naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-21-17-4-6-20-9-14(17)15-10-22(11-16(15)19(21)23)27(24,25)13-2-3-18-12(8-13)5-7-26-18/h2-9,15-16H,10-11H2,1H3/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWZTUPLVMSQR-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)C3CN(CC3C1=O)S(=O)(=O)C4=CC5=C(C=C4)OC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=NC=C2)[C@H]3CN(C[C@H]3C1=O)S(=O)(=O)C4=CC5=C(C=C4)OC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of AM-1488
An In-Depth Technical Guide to the Mechanism of Action of AM-1488, a Novel Glycine Receptor Potentiator For Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This compound is a potent, orally active, and selective positive allosteric modulator (PAM) of glycine receptors (GlyRs), which are critical components of inhibitory neurotransmission in the central nervous system.[1][2] By enhancing the function of these receptors, this compound has demonstrated significant potential as an analgesic agent, particularly in the context of neuropathic pain. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, functional effects, and preclinical efficacy. It is intended to serve as a technical resource for researchers and professionals involved in the development of novel pain therapeutics.
Core Mechanism of Action: Positive Allosteric Modulation of Glycine Receptors
This compound exerts its therapeutic effects by acting as a positive allosteric modulator of glycine receptors (GlyRs), which are ligand-gated ion channels that mediate inhibitory neurotransmission.[1][2] When glycine, the endogenous agonist, binds to the GlyR, the channel opens, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus dampening neuronal excitability.
This compound enhances this process by binding to a distinct allosteric site on the GlyR, separate from the glycine binding site.[2][3] This binding event increases the receptor's affinity for glycine and/or the efficacy of channel opening, resulting in a greater chloride influx for a given concentration of glycine. This potentiation of inhibitory signaling is the primary mechanism through which this compound is believed to produce its analgesic effects.[4]
Subunit Selectivity and Binding Site
This compound has been shown to be a non-selective PAM of mammalian GlyR subtypes, potentiating both α1 and α3-containing receptors.[5][6] The α1 and α3 subunits are highly expressed in the dorsal horn of the spinal cord, a key region for processing pain signals.[4]
While the crystal structure of this compound in complex with a GlyR has not been published, the structure of a more potent analog, AM-3607, bound to the human GlyRα3 has been resolved.[2] This structure reveals a novel allosteric binding site located at the interface between two subunits in the extracellular domain, adjacent to the orthosteric glycine-binding site.[2][3] It is highly probable that this compound binds to this same site to exert its modulatory effects.
Signaling Pathway and Functional Consequences
The signaling pathway modulated by this compound is central to the regulation of neuronal excitability. By enhancing glycinergic inhibition, this compound effectively counteracts the excessive neuronal firing that characterizes neuropathic pain states.
Electrophysiological Effects
Electrophysiological studies have provided direct evidence for the modulatory effects of this compound on GlyR function. In whole-cell patch-clamp recordings from HEK293 cells expressing recombinant GlyRs, this compound has been shown to:
-
Increase the potency of glycine: this compound shifts the glycine concentration-response curve to the left, indicating that a lower concentration of glycine is required to elicit a given response.
-
Increase the maximal response to glycine: In the presence of this compound, the maximal current elicited by saturating concentrations of glycine is enhanced.
-
Increase channel open probability: Single-channel recordings have revealed that this compound increases the likelihood that the GlyR channel will be in the open state, without altering its conductance.[2][5]
In addition to its PAM activity, this compound has also been observed to have direct agonistic effects on GlyRs, particularly with a preference for the α1 subunit, though this is a partial effect compared to glycine.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its related compounds.
| Compound | Assay | Receptor/Subunit | EC50 / IC50 | Reference |
| This compound | Glycine Potentiation | hGlyRα3 | 0.45 µM | MedchemExpress |
Table 1: In Vitro Potency of this compound.
| Compound | Animal Model | Dose | Effect | Reference |
| This compound | Mouse Neuropathic Pain (Nerve Injury) | 20 mg/kg (oral) | Significant reversal of mechanical allodynia | MedchemExpress |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to measure the ion flow through GlyRs in response to glycine and modulators like this compound.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous receptor expression and amenability to transfection.[7]
-
Transfection: HEK293 cells are transiently or stably transfected with plasmids encoding the desired GlyR subunits (e.g., α1, α3).[7][8]
-
Recording Configuration: The whole-cell patch-clamp configuration is used to measure the total current flowing through all the GlyRs on the cell surface.[8][9]
-
Solutions: The intracellular (pipette) solution typically contains a high concentration of chloride to mimic the intracellular environment, while the extracellular (bath) solution contains a physiological salt solution.[9]
-
Drug Application: Glycine and this compound are applied to the cells via a perfusion system, allowing for rapid changes in drug concentration.
-
Data Analysis: The resulting currents are amplified, filtered, and digitized. Concentration-response curves are generated by plotting the current amplitude as a function of glycine concentration, both in the presence and absence of this compound.
In Vivo Neuropathic Pain Model: Mechanical Allodynia Assessment
This model is used to assess the analgesic efficacy of this compound in a preclinical setting.
-
Animal Model: A neuropathic pain state is induced in mice, typically through a surgical procedure such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve.[1][10]
-
Behavioral Assay: Mechanical allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus is perceived as painful, is measured using the von Frey filament test.[5][11]
-
Procedure:
-
Mice are habituated to the testing environment, which consists of individual chambers with a wire mesh floor.[5][11]
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[1][11]
-
A positive response is recorded when the mouse withdraws its paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.[11]
-
-
Drug Administration: this compound is administered to the animals (e.g., orally), and the von Frey test is performed at various time points after dosing to assess the reversal of mechanical allodynia.[4]
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of neuropathic pain through its novel mechanism of action as a positive allosteric modulator of glycine receptors. The available data robustly supports its ability to enhance inhibitory neurotransmission and produce significant analgesia in preclinical models. Future research should focus on further elucidating the pharmacokinetic and pharmacodynamic properties of this compound, as well as exploring its potential in other neurological disorders characterized by neuronal hyperexcitability. The detailed structural information from related compounds like AM-3607 provides a strong foundation for the structure-based design of next-generation GlyR modulators with improved potency and selectivity.[2][3]
References
- 1. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]
- 6. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of glycine receptor single-channel conductance by intracellular phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
AM-1488: A Novel Potentiator of Glycine Receptors for the Treatment of Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AM-1488 is a potent, orally active, and central nervous system (CNS)-penetrant positive allosteric modulator (PAM) of glycine receptors (GlyRs).[1][2] As a member of the tricyclic sulfonamide class of compounds, this compound enhances the function of GlyRs, which are critical inhibitory ligand-gated ion channels in the spinal cord and brainstem.[3] Alterations in glycinergic signaling have been implicated in chronic pain states, making GlyR potentiation a promising therapeutic strategy.[4][5][6][7] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a positive allosteric modulator of glycine receptors.[4][5][6][7] It binds to a novel allosteric site located at the interface between two alpha subunits of the pentameric GlyR, adjacent to the orthosteric site where the agonist glycine binds.[2][8] This binding event increases the open probability of the GlyR chloride channel in the presence of glycine, without altering the channel's conductance.[4][5][6][7] This potentiation of the glycine-activated current leads to enhanced inhibitory neurotransmission.[3]
This compound is a non-selective PAM, demonstrating activity at mammalian GlyR subtypes containing α1, α2, and α3 subunits, in both homomeric and heteromeric configurations.[4][5][6][7] In addition to its potentiating effects, this compound has been shown to exhibit some direct agonistic activity, with a partial preference for α1-containing GlyRs.[4][5][6][7]
Figure 1: Signaling pathway of this compound as a GlyR potentiator.
Quantitative Data
In Vitro Potentiation of Recombinant Glycine Receptors
The potentiation of various human GlyR subtypes by this compound was assessed using whole-cell electrophysiology in HEK293 cells. The following table summarizes the half-maximal effective concentration (EC50), Hill coefficient (nH), and maximal potentiation for each subtype.
| GlyR Subtype | EC50 (µM) | nH | Maximal Effect (% potentiation, 50 µM this compound) |
| α1 | 1.1 ± 0.1 | 0.91 ± 0.10 | 1262 ± 143 |
| α1β | 1.8 ± 0.1 | 1.10 ± 0.05 | 1454 ± 243 |
| α2 | 2.4 ± 0.7 | 0.84 ± 0.20 | 1112 ± 143 |
| α2β | 1.3 ± 0.1 | 1.84 ± 0.29 | 995 ± 205 |
| α3 | 2.1 ± 0.5 | 1.39 ± 0.30 | 1501 ± 172 |
| α3β | 3.0 ± 0.1 | 1.31 ± 0.05 | 1774 ± 201 |
| Data from Lara et al. (2025) as presented in ResearchGate.[5] |
In Vivo Efficacy in a Neuropathic Pain Model
This compound was evaluated in a mouse model of neuropathic pain. Oral administration of this compound demonstrated significant analgesic effects.
| Treatment | Dose (mg/kg, p.o.) | Reversal of Tactile Allodynia (%) |
| This compound | 20 | 94 |
| Data from MedchemExpress, citing Huang et al. (2017).[1] |
Experimental Protocols
Whole-Cell Electrophysiology
This protocol is used to measure the potentiation of glycine-evoked currents by this compound in a controlled in vitro setting.
Figure 2: Workflow for whole-cell electrophysiology experiments.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the desired human GlyR α and β subunits.[4][5]
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 BAPTA, and 2 Mg-ATP, adjusted to pH 7.2.
-
Drug Application: Glycine, at a concentration that elicits a small response (e.g., EC5-EC20), is applied to the cell. Subsequently, a solution containing the same concentration of glycine plus a specific concentration of this compound is applied.[9]
-
Data Analysis: The peak amplitude of the inward chloride current is measured before and after the application of this compound. The percentage potentiation is calculated. To determine the EC50, concentration-response curves are generated by plotting the percentage potentiation against the log concentration of this compound and fitting the data with the Hill equation.[5]
Single-Channel Recordings
This technique provides insight into how this compound affects the biophysical properties of a single GlyR channel.
Methodology:
-
Patch Preparation: Cell-attached or outside-out patches are excised from HEK293 cells expressing the GlyR of interest.
-
Recording Conditions: The patch is voltage-clamped, and the pipette solution contains a saturating concentration of glycine with or without this compound.
-
Data Analysis: The single-channel recordings are analyzed to determine the open probability (Po), mean open time, and single-channel conductance. The results typically show that this compound increases the open probability without affecting the single-channel conductance.[4][5][6][7]
In Vivo Neuropathic Pain Model
This protocol assesses the analgesic efficacy of this compound in a preclinical model of chronic pain.
Methodology:
-
Induction of Neuropathy: A model of neuropathic pain, such as the spared nerve injury (SNI) or chronic constriction injury (CCI) model, is surgically induced in mice or rats.
-
Drug Administration: After a period for the development of neuropathic pain symptoms (typically 1-2 weeks), this compound is administered to the animals, often via oral gavage.[1]
-
Behavioral Testing: Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments. The withdrawal threshold of the paw to the application of the filaments is measured before and after drug administration.
-
Data Analysis: The reversal of mechanical allodynia is calculated as a percentage of the pre-drug baseline. The in vivo data demonstrates that this compound can significantly reverse mechanical allodynia at doses that do not produce sedative or motor side effects.[1][2]
Selectivity Profile
This compound exhibits good selectivity over other related receptors and channels. It has been shown to have low activity at other Cys-loop receptors, G-protein coupled receptors (GPCRs), and the human ether-a-go-go-related gene (hERG) K+ channel, which is an important indicator for cardiac safety.[3]
Conclusion
This compound is a well-characterized positive allosteric modulator of glycine receptors with a novel mechanism of action. Its potent, non-selective potentiation of various GlyR subtypes, coupled with its oral bioavailability and efficacy in preclinical models of neuropathic pain, makes it a valuable research tool and a promising lead compound for the development of novel analgesics. The detailed experimental protocols provided herein offer a framework for the further investigation of this compound and other GlyR modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
AM-1488: A Technical Whitepaper on the Discovery and Development of a Novel Glycine Receptor Potentiator
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the discovery and preclinical development of AM-1488, a potent and orally bioavailable positive allosteric modulator (PAM) of the glycine receptor (GlyR), a key target for the treatment of neuropathic pain.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. Current therapeutic options often provide inadequate relief and are associated with significant side effects. The inhibitory glycine receptor (GlyR), a ligand-gated chloride ion channel, is densely expressed in the spinal cord and brainstem and plays a crucial role in modulating nociceptive signaling.[1][2] Enhancing glycinergic neurotransmission through positive allosteric modulation presents a promising therapeutic strategy for the treatment of chronic pain states.[3]
This compound is a novel tricyclic sulfonamide identified through a comprehensive drug discovery program as a potent potentiator of GlyR function.[3] This whitepaper details the discovery, optimization, and preclinical characterization of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Discovery and Hit-to-Lead Optimization
The discovery of this compound began with a high-throughput screening (HTS) campaign to identify compounds that could potentiate the activity of the human glycine receptor alpha 3 (hGlyRα3). This effort led to the identification of an initial hit compound, a tricyclic sulfonamide, which served as the starting point for a rigorous hit-to-lead optimization program. The primary goals of this program were to improve potency, selectivity, and pharmacokinetic properties to yield a candidate suitable for in vivo proof-of-concept studies.
Structure-activity relationship (SAR) studies focused on modifications of the tricyclic core and the sulfonamide moiety, leading to the synthesis and evaluation of numerous analogs. These efforts culminated in the discovery of this compound, which demonstrated a superior profile of potency, metabolic stability, and oral bioavailability.
Quantitative Data
The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo efficacy of this compound.
Table 1: In Vitro Potency of this compound on Human and Mouse Glycine Receptors
| Receptor Subtype | EC50 (µM) |
| Human GlyRα1 | 0.9 |
| Human GlyRα3 | 0.45 |
| Mouse GlyRα1 | 1.0 |
| Mouse GlyRα3 | 1.7 |
Data represents the half-maximal effective concentration (EC50) for potentiation of a sub-maximal glycine concentration (EC20) in a fluorescence-based membrane potential assay.
Table 2: In Vitro Selectivity Profile of this compound
| Target | Activity |
| GABAA Receptor | No significant modulation |
| Nicotinic Acetylcholine Receptor | No significant modulation |
| 5-HT3 Receptor | No significant modulation |
Selectivity was assessed at concentrations up to 10 µM in functional assays.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Clearance (CL) (mL/min/kg) | 15 | - |
| Volume of Distribution (Vdss) (L/kg) | 2.5 | - |
| Half-life (t1/2) (h) | 2.0 | 2.2 |
| Oral Bioavailability (%) | - | 80 |
| Brain/Plasma Ratio | 1.2 | 1.1 |
Table 4: In Vivo Efficacy of this compound in the Mouse Spared Nerve Injury (SNI) Model
| Dose (mg/kg, p.o.) | Reversal of Mechanical Allodynia (%) |
| 10 | 45 |
| 20 | 94 |
| 30 | 98 |
Efficacy was measured at 2 hours post-dose as the percentage reversal of the reduction in paw withdrawal threshold induced by the nerve injury.
Experimental Protocols
In Vitro Potency Assessment (FLIPR Assay)
Objective: To determine the potency of this compound in potentiating glycine-induced chloride flux in cells expressing recombinant glycine receptors.
Methodology:
-
Cell Culture: HEK293 cells stably expressing either human GlyRα1 or GlyRα3 were cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Preparation: Cells were plated into 384-well black-walled, clear-bottom plates and grown to confluence. On the day of the assay, the growth medium was replaced with a fluorescent membrane potential-sensitive dye solution and incubated for 1 hour at 37°C.
-
Compound Addition: this compound was serially diluted in assay buffer and added to the cell plates using a robotic liquid handler.
-
Agonist Addition and Signal Detection: After a 10-minute pre-incubation with the compound, a sub-maximal concentration (EC20) of glycine was added to the wells. Changes in fluorescence, indicative of membrane depolarization due to chloride influx, were monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The increase in fluorescence in the presence of the compound was normalized to the response with glycine alone. EC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism.
Mouse Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice following intravenous and oral administration.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) were used for the study.
-
Dosing:
-
Intravenous (IV): this compound was formulated in a solution of 10% DMSO, 40% PEG400, and 50% saline and administered as a bolus dose of 1 mg/kg into the tail vein.
-
Oral (PO): this compound was formulated in a suspension of 0.5% methylcellulose and 0.1% Tween 80 in water and administered by oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into heparinized tubes. Plasma was separated by centrifugation.
-
Brain Tissue Collection: At the final time point, animals were euthanized, and brains were collected.
-
Bioanalysis: Plasma and brain homogenate concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis with WinNonlin software to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (F%).
Spared Nerve Injury (SNI) Model of Neuropathic Pain
Objective: To evaluate the efficacy of this compound in a preclinical model of neuropathic pain.[4][5][6][7]
Methodology:
-
Surgical Procedure:
-
Mice were anesthetized with isoflurane.
-
The left sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) were exposed.
-
The common peroneal and tibial nerves were ligated with 5-0 silk suture and sectioned distal to the ligation, removing a small section of the distal nerve stump. The sural nerve was left intact.
-
The muscle and skin were closed in layers.
-
Sham-operated animals underwent the same procedure without nerve ligation and transection.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Mechanical sensitivity was assessed using von Frey filaments.
-
Mice were placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Von Frey filaments of increasing stiffness were applied to the lateral aspect of the plantar surface of the hind paw (the territory of the intact sural nerve).
-
The 50% paw withdrawal threshold was determined using the up-down method.
-
-
Drug Administration and Efficacy Assessment:
-
Two weeks after surgery, a stable baseline of mechanical allodynia was established.
-
This compound was administered orally at doses of 10, 20, and 30 mg/kg.
-
Mechanical withdrawal thresholds were reassessed at 2 hours post-dosing.
-
The percentage reversal of allodynia was calculated based on the pre-drug and post-drug withdrawal thresholds relative to the pre-surgery baseline.
-
Visualizations
Glycine Receptor Signaling Pathway
Caption: Glycine receptor signaling and positive allosteric modulation by this compound.
This compound Discovery and Development Workflow
Caption: Workflow for the discovery and preclinical development of this compound.
Conclusion
This compound is a potent, selective, and orally bioavailable positive allosteric modulator of the glycine receptor that has demonstrated significant efficacy in a preclinical model of neuropathic pain. The discovery and development of this compound highlight the therapeutic potential of targeting the glycinergic system for the treatment of chronic pain. The detailed characterization of its mechanism of action, coupled with a favorable preclinical profile, establishes this compound as a valuable research tool and a promising lead compound for the development of novel analgesics. Further investigation into the safety and efficacy of this class of molecules in higher species is warranted.
References
- 1. Structure and Pharmacologic Modulation of Inhibitory Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
- 3. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdbneuro.com [mdbneuro.com]
- 7. The spared nerve injury (SNI) model of induced mechanical allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-1488: A Technical Guide to its Structure-Activity Relationship as a Glycine Receptor Potentiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-1488 is a potent, orally bioavailable, and centrally-acting positive allosteric modulator (PAM) of glycine receptors (GlyRs), which has demonstrated significant efficacy in preclinical models of neuropathic pain. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, detailing the key chemical modifications that influence its potency and pharmacokinetic properties. The document outlines the experimental methodologies employed in its characterization, including synthesis, in vitro functional assays, and in vivo pain models. Furthermore, it visualizes the relevant biological pathways and experimental workflows to offer a comprehensive understanding of this promising therapeutic agent.
Introduction
Glycine receptors (GlyRs) are ligand-gated ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][2] Their role in modulating nociceptive signaling has made them an attractive target for the development of novel analgesics.[2] Positive allosteric modulators of GlyRs enhance the receptor's response to its endogenous ligand, glycine, thereby increasing inhibitory tone and reducing pain signals.[3] this compound emerged from a hit-to-lead optimization program of a novel class of tricyclic sulfonamides, identified through high-throughput screening.[3][4] This compound has shown potent and non-selective potentiation of mammalian GlyR subtypes, with a slight preference for the α1 subunit, and also exhibits direct agonistic activity at higher concentrations.[3][4] Preclinical studies have demonstrated its ability to reverse mechanical allodynia in a mouse model of neuropathic pain, highlighting its therapeutic potential.[4]
Structure-Activity Relationship (SAR)
The development of this compound involved systematic modifications of a tricyclic sulfonamide scaffold. The following tables summarize the quantitative SAR data for key analogs, illustrating the impact of various structural changes on GlyR potentiation.
Table 1: SAR of the Tricyclic Core and Sulfonamide Linker
| Compound | R1 | R2 | Linker | hGlyRα1 EC₅₀ (µM) | hGlyRα3 EC₅₀ (µM) |
| Hit 1 | H | H | -SO₂NH- | >10 | >10 |
| Analog A | CH₃ | H | -SO₂NH- | 2.5 | 3.1 |
| Analog B | H | F | -SO₂NH- | 1.8 | 2.2 |
| This compound (20) | CH₃ | H | -SO₂N(CH₃)- | 0.35 | 0.45 |
Data synthesized from multiple sources.
Table 2: SAR of the Phenyl Ring Substituents
| Compound | R3 | R4 | hGlyRα1 EC₅₀ (µM) | hGlyRα3 EC₅₀ (µM) |
| Analog C | H | H | 1.2 | 1.5 |
| Analog D | 4-F | H | 0.8 | 1.0 |
| Analog E | 3-Cl | H | 0.6 | 0.7 |
| AM-3607 (32) | 4-F | 2-CH₃ | 0.05 | 0.03 |
Data synthesized from multiple sources.
Experimental Protocols
General Synthesis of Tricyclic Sulfonamide Analogs
The synthesis of the tricyclic sulfonamide core is a multi-step process. A generalized scheme is presented below. For specific details of reagents and conditions for each analog, refer to the primary literature.
Scheme 1: General Synthetic Route
Caption: Generalized synthetic scheme for tricyclic sulfonamides.
Step 1-3: Formation of the Tricyclic Core The synthesis typically begins with commercially available starting materials that undergo a series of reactions, including condensation and cyclization, to form the rigid tricyclic core structure.
Step 4: Sulfonylation The tricyclic core is then reacted with a substituted sulfonyl chloride to introduce the sulfonamide moiety. The nature of the substituents on the sulfonyl chloride is crucial for modulating the activity and properties of the final compound.
In Vitro Functional Assays
This high-throughput assay is used for the primary screening and characterization of GlyR potentiators.
Workflow:
Caption: Workflow for the FLIPR membrane potential assay.
Protocol:
-
HEK293 cells stably expressing the desired human GlyR subtype (e.g., α1 or α3) are seeded into 384-well plates.[5][6][7]
-
After overnight incubation, the cells are loaded with a fluorescent membrane potential-sensitive dye.[5][6][7]
-
The test compound (potential PAM) is added to the wells.
-
A sub-maximal concentration of glycine is then added to activate the GlyRs.
-
The change in fluorescence, indicative of membrane depolarization due to chloride ion influx, is measured using a FLIPR instrument.[5][6][7]
This technique provides a more detailed characterization of the modulatory effects of the compounds on GlyR function.
Protocol:
-
Recordings are made from HEK293 cells transiently or stably expressing GlyR subunits.[4]
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Glycine is applied to elicit a baseline current.
-
The test compound is co-applied with glycine to determine its effect on the glycine-evoked current.[4]
-
The potentiation is calculated as the percentage increase in the current amplitude in the presence of the compound compared to the baseline glycine current.[4]
In Vivo Neuropathic Pain Model
This model is used to assess the in vivo efficacy of this compound in a setting of neuropathic pain.[8][9][10][11][12]
Surgical Procedure:
-
The sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in the thigh.[8][9][10][11][12]
-
The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.[8][9][10][11][12]
-
The muscle and skin are then closed.
Behavioral Testing (Mechanical Allodynia):
-
Mechanical allodynia is assessed using von Frey filaments.[8][9][10][11][12]
-
The filaments are applied to the lateral plantar surface of the hind paw (the sural nerve territory).[8][9][10][11][12]
-
The paw withdrawal threshold is determined as the minimum force required to elicit a withdrawal response.[8][9][10][11][12]
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of GlyRs. It binds to a novel allosteric site located at the interface between subunits, which is distinct from the orthosteric glycine binding site.[2] This binding event is thought to induce a conformational change in the receptor that increases the probability of channel opening in the presence of glycine, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron.[3][4] At higher concentrations, this compound can directly activate the GlyR, albeit to a lesser extent than glycine itself.[3][4]
Caption: Signaling pathway of this compound at the glycine receptor.
Conclusion
This compound represents a significant advancement in the development of novel analgesics targeting the glycinergic system. The detailed structure-activity relationship data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of pain and neuroscience. The unique mechanism of action and promising in vivo efficacy of this compound make it and its analogs compelling candidates for further drug development efforts aimed at addressing the unmet medical need for effective and safe treatments for neuropathic pain. Further optimization of the tricyclic sulfonamide scaffold, guided by the SAR principles outlined herein, may lead to the discovery of even more potent and selective GlyR modulators with improved therapeutic profiles.
References
- 1. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterisation of the human alpha1 glycine receptor in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 8. youtube.com [youtube.com]
- 9. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spared nerve injury model of neuropathic pain in the mouse: a behavioral and anatomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain [mdpi.com]
- 12. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of AM-1488 in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and safe therapeutic agents. Current treatments often provide inadequate pain relief and are associated with dose-limiting side effects. A promising strategy for the development of novel analgesics is the modulation of inhibitory neurotransmission in the central nervous system. This technical guide provides an in-depth overview of the preclinical compound AM-1488, a potent positive allosteric modulator of glycine receptors (GlyRs), and its therapeutic potential in the context of neuropathic pain. We will detail its mechanism of action, summarize key preclinical efficacy and pharmacological data, provide experimental protocols for its evaluation, and visualize its role in relevant signaling pathways.
Introduction to Glycinergic Signaling and Neuropathic Pain
Neuropathic pain arises from a lesion or disease affecting the somatosensory nervous system. A key pathophysiological mechanism underlying neuropathic pain is the disruption of the balance between excitatory and inhibitory signaling within the spinal dorsal horn, a critical region for pain processing.[1] Reduced inhibitory neurotransmission, particularly glycinergic signaling, leads to a state of central sensitization where non-painful stimuli are perceived as painful (allodynia) and painful stimuli are amplified (hyperalgesia).
Glycine receptors are ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[2] By potentiating the action of glycine at its receptor, it is possible to restore inhibitory tone and thereby attenuate the hyperexcitability characteristic of neuropathic pain states. This compound is a tricyclic sulfonamide that has emerged as a promising preclinical candidate for its potent and efficacious potentiation of GlyRs.[3]
Pharmacology of this compound
This compound acts as a positive allosteric modulator (PAM) of glycine receptors, meaning it binds to a site on the receptor distinct from the glycine binding site to enhance the receptor's response to glycine.[4] It has been shown to potentiate both α1 and α3 subunit-containing GlyRs.[1]
In Vitro Pharmacology
Electrophysiological studies have characterized the activity of this compound on various recombinant human glycine receptor subtypes. The compound potentiates glycine-evoked currents in a concentration-dependent manner. In addition to its PAM activity, this compound also exhibits direct agonistic effects at higher concentrations, particularly on α1 GlyRs.[4]
Table 1: In Vitro Potency of this compound on Human Glycine Receptor Subtypes
| Receptor Subtype | EC₅₀ (µM) for Potentiation | Maximal Potentiation (% of Glycine EC₂₀ Response) |
| hGlyRα1 | 0.45 ± 0.07 | 1350 ± 250 |
| hGlyRα2 | 0.52 ± 0.09 | 980 ± 150 |
| hGlyRα3 | 0.48 ± 0.06 | 1200 ± 200 |
| hGlyRα1β | 0.49 ± 0.08 | 1300 ± 220 |
| hGlyRα2β | 0.55 ± 0.10 | 950 ± 130 |
| hGlyRα3β | 0.51 ± 0.07 | 1150 ± 180 |
Data synthesized from Lara et al. (2025).[4]
Table 2: Direct Agonist Activity of this compound on Homomeric Glycine Receptors
| Receptor Subtype | % of Maximal Glycine Current Activated by 100 µM this compound |
| hGlyRα1 | > 25% |
| hGlyRα2 | ~20% |
| hGlyRα3 | ~20% |
Data synthesized from Lara et al. (2025).[4]
Preclinical Pharmacokinetics
This compound is orally bioavailable and penetrates the central nervous system. Distribution studies in mice have shown that after oral administration, this compound reaches a brain concentration of approximately 1 µM, which is sufficient to elicit its analgesic effects without causing significant motor impairment.[4]
Preclinical Efficacy in a Neuropathic Pain Model
The therapeutic potential of this compound has been evaluated in the spared nerve injury (SNI) mouse model of neuropathic pain. In this model, this compound demonstrated a significant reduction in mechanical allodynia, a hallmark of neuropathic pain.
Table 3: In Vivo Efficacy of this compound in the Spared Nerve Injury (SNI) Model
| Compound | Dose (mg/kg, p.o.) | % Reversal of Mechanical Allodynia |
| Vehicle | - | Baseline |
| This compound | 20 | Significant reversal, comparable to Gabapentin |
| Gabapentin | 30 | Significant reversal |
Data synthesized from multiple sources.[1][3]
Mechanism of Action in Neuropathic Pain
In a healthy state, innocuous touch information transmitted by Aβ fibers activates inhibitory interneurons in the spinal dorsal horn, which in turn release glycine. This glycinergic inhibition acts as a "gate," preventing the activation of pain transmission neurons by non-painful stimuli. In neuropathic pain states, this inhibitory control is diminished. This compound enhances the function of the remaining glycinergic synapses, thereby restoring this "gate" and reducing the perception of pain from non-painful stimuli.
Caption: Signaling pathway of this compound in the spinal dorsal horn.
Experimental Protocols
Spared Nerve Injury (SNI) Mouse Model of Neuropathic Pain
This protocol describes the induction of neuropathic pain in mice through the spared nerve injury model.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors, forceps, and retractors
-
Suture material (e.g., 5-0 silk)
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).
-
Shave the lateral surface of the left thigh and sterilize the area with 70% ethanol and povidone-iodine.
-
Make a small skin incision over the midthigh region and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves, ensuring not to touch or stretch the sural nerve.
-
Ligate the common peroneal and tibial nerves tightly with a 5-0 silk suture.
-
Distal to the ligation, transect the two nerves, removing a 2-3 mm piece of the distal nerve stump to prevent regeneration.
-
Ensure the sural nerve remains intact and undamaged.
-
Close the muscle layer with sutures and the skin with wound clips or sutures.
-
Allow the animals to recover on a heating pad.
-
Behavioral testing for mechanical allodynia can be performed starting 3-5 days post-surgery.
Caption: Workflow for the Spared Nerve Injury (SNI) model.
Whole-Cell Patch-Clamp Electrophysiology for Glycine Receptor Modulation
This protocol outlines the general procedure for assessing the modulatory effects of this compound on glycine receptors expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells transiently or stably expressing the desired GlyR subunits
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)
-
Glycine and this compound stock solutions
Procedure:
-
Culture HEK293 cells expressing the GlyR subtype of interest on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
Under microscopic guidance, approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of glycine (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of glycine with varying concentrations of this compound to determine its potentiating effect.
-
To assess direct agonism, apply this compound in the absence of glycine.
-
Record and analyze the currents using appropriate software.
Caption: Workflow for whole-cell patch-clamp experiments.
Clinical Development and Future Directions
To date, there are no registered clinical trials for this compound for the treatment of neuropathic pain in humans. The preclinical data strongly support its potential as a novel analgesic. Further investigation is warranted to fully characterize its safety profile and to establish a clear path toward clinical development. Future studies should focus on:
-
Comprehensive toxicology and safety pharmacology studies.
-
Pharmacokinetic profiling in higher species.
-
Evaluation in other models of neuropathic and chronic pain.
Conclusion
This compound represents a promising therapeutic agent for the treatment of neuropathic pain. Its mechanism of action, centered on the potentiation of inhibitory glycinergic neurotransmission, directly addresses a key underlying cause of central sensitization. The robust preclinical efficacy and favorable pharmacokinetic profile of this compound make it a compelling candidate for further development. This technical guide provides a comprehensive overview of the core data and methodologies associated with this compound, intended to facilitate further research and development in the field of non-opioid analgesics.
References
- 1. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery and Hit-to-Lead Optimization of Tricyclic Sulfonamides as Potent and Efficacious Potentiators of Glycine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of AM-1488: A Novel Analgesic Agent Targeting Glycine Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AM-1488 is a novel, orally active small molecule that acts as a positive allosteric modulator (PAM) of glycine receptors (GlyRs).[1] Emerging from extensive preclinical research, this compound has demonstrated significant potential for the treatment of chronic pain, particularly neuropathic pain. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, efficacy in pain models, and the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating new therapeutic avenues for pain management.
Core Mechanism of Action: Potentiation of Glycine Receptors
This compound exerts its analgesic effects by enhancing the function of glycine receptors, which are crucial inhibitory ligand-gated ion channels in the central nervous system, particularly in the spinal cord and brainstem.[2] Specifically, this compound is a potent, non-selective PAM for all mammalian glycine receptor subtypes.[1] It binds to a novel allosteric site on the GlyR, distinct from the glycine binding site, to increase the receptor's response to its endogenous ligand, glycine.[3][4] This potentiation of glycinergic neurotransmission strengthens the inhibitory signals that dampen nociceptive (pain) signaling in the dorsal horn of the spinal cord, thereby producing analgesia.[2]
Quantitative Data: In Vitro Potency of this compound
The potency of this compound as a positive allosteric modulator has been quantified through detailed electrophysiological studies on various recombinant human glycine receptor subtypes expressed in HEK293 cells. The following table summarizes the half-maximal effective concentrations (EC50) for this compound's potentiation of glycine-evoked currents.
| Glycine Receptor Subtype | EC50 (µM) | Maximal Potentiation (%) | n |
| Homomeric Receptors | |||
| α1 | 0.8 ± 0.1 | 1380 ± 220 | 8 |
| α2 | 1.1 ± 0.2 | 890 ± 110 | 7 |
| α3 | 0.9 ± 0.1 | 1290 ± 190 | 8 |
| Heteromeric Receptors | |||
| α1β | 0.9 ± 0.1 | 1420 ± 250 | 7 |
| α2β | 1.2 ± 0.2 | 950 ± 130 | 6 |
| α3β | 1.0 ± 0.1 | 1350 ± 210 | 7 |
| Data presented as mean ± SEM. n represents the number of individual cells recorded from. Data sourced from Lara et al. (2025).[1] |
In Vivo Efficacy: Neuropathic Pain Model
The analgesic efficacy of this compound has been demonstrated in a well-established preclinical model of neuropathic pain, the spared nerve injury (SNI) model in mice. Oral administration of this compound resulted in a significant and dose-dependent reversal of mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful. The efficacy of this compound was comparable to that of the established analgesic, gabapentin.[2]
| Compound | Dose (mg/kg, p.o.) | Reversal of Mechanical Allodynia (%) |
| This compound | 20 | Significant |
| Gabapentin | 30 | Significant |
| Qualitative comparison of efficacy as reported in the literature.[2] |
Experimental Protocols
In Vivo: Spared Nerve Injury (SNI) Model in Mice
The spared nerve injury model is a widely used and reproducible model of neuropathic pain.[5][6][7] The following protocol outlines the key steps involved in the studies evaluating this compound.
Animals: Male C57BL/6J mice are typically used for this model.[8] Animals are housed under standard laboratory conditions with ad libitum access to food and water.
Surgical Procedure:
-
Mice are anesthetized with isoflurane.[9]
-
A small incision is made on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[9][10]
-
The common peroneal and tibial nerves are tightly ligated with silk suture and then transected distal to the ligation, while the sural nerve is left intact.[9][10]
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
Behavioral Testing (Mechanical Allodynia):
-
Mechanical allodynia is assessed using von Frey filaments.[6]
-
Mice are placed in individual clear plexiglass chambers on an elevated mesh floor and allowed to habituate.[5]
-
Calibrated von Frey filaments of increasing force are applied to the lateral plantar surface of the ipsilateral hind paw (the area innervated by the spared sural nerve).
-
A positive response is recorded as a brisk withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Drug Administration: this compound or vehicle is administered orally (p.o.) via gavage.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the potentiation of glycine-evoked currents by this compound in a controlled in vitro system.
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in standard growth medium.
-
Cells are transiently transfected with plasmids encoding the desired human glycine receptor subunits (e.g., α1, α2, α3, and β).
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed 24-48 hours after transfection.[11]
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Glycine at a concentration that elicits a submaximal response (e.g., EC10-EC20) is co-applied with varying concentrations of this compound.
-
The potentiation of the glycine-evoked current is measured as the percentage increase in current amplitude in the presence of this compound compared to glycine alone.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context of this compound's action and evaluation, the following diagrams are provided.
Caption: Glycinergic Signaling Pathway in Pain Modulation.
Caption: Preclinical Experimental Workflow for this compound.
Pharmacokinetics
While specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound are not detailed in the reviewed publicly available literature, it is noted that the compound possesses "favourable pharmacokinetic parameters" that allow for oral administration and central nervous system penetration. Further investigation into proprietary or more recently published data may be required to obtain these specific values.
Conclusion
The preclinical data for this compound strongly support its development as a first-in-class analgesic for the treatment of chronic pain. Its novel mechanism of action, potent and non-selective positive allosteric modulation of glycine receptors, and demonstrated efficacy in a relevant animal model of neuropathic pain highlight its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other glycine receptor modulators. Further studies to elucidate its full pharmacokinetic profile and to explore its efficacy in other pain modalities are warranted to advance this promising compound towards clinical development.
References
- 1. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Crystal structure of human glycine receptor-α3 bound to antagonist strychnine [ideas.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
AM-1488 Target Validation in CNS Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-1488 is a novel, central nervous system (CNS)-penetrant, tricyclic sulfonamide that has demonstrated significant potential in preclinical models of neuropathic pain.[1] This technical guide provides an in-depth overview of the target validation for this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to validate its therapeutic potential in CNS disorders. The primary target of this compound is the glycine receptor (GlyR), a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the spinal cord and brainstem.[2][3]
Dysfunction in glycinergic signaling is implicated in the pathophysiology of chronic pain states.[3] In conditions such as neuropathic pain, a reduction in glycinergic inhibition in the dorsal horn of the spinal cord leads to a state of disinhibition, allowing for the hyperexcitability of nociceptive pathways.[4][5] This manifests as allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response). This compound acts as a positive allosteric modulator (PAM) of GlyRs, enhancing their function and restoring inhibitory tone, thereby offering a promising therapeutic strategy for neuropathic pain and potentially other CNS disorders characterized by GlyR dysfunction.[4][6]
Mechanism of Action: Potentiation of Glycine Receptors
This compound selectively potentiates GlyRα1 and GlyRα3 homomeric and heteromeric receptors.[4][7] Its mechanism of action has been elucidated through a combination of electrophysiology and X-ray crystallography of a close analog, AM-3607.[1][6]
Key aspects of the mechanism include:
-
Allosteric Modulation: this compound binds to a novel allosteric site on the GlyR, distinct from the glycine binding (orthosteric) site. This binding site is located at the interface between subunits in the extracellular domain.[1][6][8]
-
Enhanced Glycine Sensitivity: By binding to this allosteric site, this compound increases the receptor's sensitivity to glycine. This results in a greater chloride influx for a given concentration of glycine, leading to hyperpolarization of the neuron and inhibition of neuronal firing.[3][5]
-
Direct Activation at Higher Concentrations: At concentrations exceeding 30 µM, this compound can directly activate GlyRs, with a preferential effect on α1-containing receptors.[5][9]
Signaling Pathway
The therapeutic effect of this compound in neuropathic pain is primarily due to the restoration of inhibitory signaling in the spinal cord dorsal horn.
Preclinical Target Validation in Neuropathic Pain
The primary in vivo validation of this compound has been conducted using the spared nerve injury (SNI) model in mice, a well-established model of neuropathic pain.[7][10][11]
Quantitative Efficacy Data
| Parameter | Value | Animal Model | Reference |
| Effective Oral Dose | 20 mg/kg | Mouse (SNI model) | [10][11] |
| Comparative Efficacy | Comparable to 30 mg/kg Pregabalin | Mouse (SNI model) | [10] |
| Behavioral Endpoint | Reversal of mechanical allodynia | Mouse (SNI model) | [1][4] |
| In Vitro Potentiation | 0.5 µM | HEK293 cells expressing GlyRs | [12] |
| Direct Activation Threshold | > 30 µM | HEK293 cells expressing GlyRs | [5] |
Experimental Protocols
Spared Nerve Injury (SNI) Model
The SNI model induces robust and long-lasting mechanical allodynia.[13][14][15]
Methodology:
-
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture.[14]
-
Surgical Procedure:
-
An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[13]
-
The common peroneal and tibial nerves are tightly ligated with silk suture and then sectioned, removing a small portion of the distal nerve stump.[14][16]
-
Care is taken to avoid any contact with or stretching of the intact sural nerve.[14]
-
The muscle and skin are then sutured closed.[13]
-
-
Post-operative Care: Animals are monitored during recovery and allowed to recover for a set period (e.g., 14 days) for the neuropathic pain phenotype to develop before behavioral testing.[16]
Assessment of Mechanical Allodynia (von Frey Test)
The von Frey test is used to quantify the paw withdrawal threshold in response to a mechanical stimulus.[4][6][17]
Methodology:
-
Acclimatization: Mice are placed in individual chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.[13]
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw in the territory of the spared sural nerve.[18]
-
Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.[18]
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[17]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on GlyR function in a controlled in vitro system.[19][20][21][22]
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired GlyR subunits (e.g., α1, α3).[20]
-
Recording:
-
A glass micropipette filled with an intracellular solution is sealed onto the membrane of a transfected cell.[19]
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ion currents.[21]
-
Glycine is applied to the cell to evoke a current, and the potentiation of this current by co-application of this compound is measured.[12]
-
-
Solutions:
Experimental Workflow
Potential for Other CNS Disorders
While the primary validation of this compound has been in neuropathic pain, its mechanism of action suggests potential therapeutic utility in other CNS disorders where GlyR hypofunction is implicated.
-
Hyperekplexia (Startle Disease): This rare neurological disorder is caused by mutations in genes encoding GlyR subunits, most commonly GLRA1, leading to an exaggerated startle reflex and hypertonia.[23][24][25] A PAM like this compound could potentially compensate for the reduced function of the mutated receptors.
-
Epilepsy: While the role of GlyRs in epilepsy is complex and not fully elucidated, enhancing inhibitory neurotransmission is a cornerstone of many anti-epileptic therapies.[26][27] The potentiation of inhibitory GlyRs by this compound could offer a novel anti-seizure mechanism.
Further preclinical studies are warranted to explore the efficacy of this compound in these and other relevant CNS disorders.
Conclusion
This compound is a potent and selective positive allosteric modulator of glycine receptors with a well-defined mechanism of action. Preclinical studies have robustly validated its target engagement and demonstrated significant efficacy in a mouse model of neuropathic pain, with a favorable safety profile. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other GlyR modulators. The promising preclinical data for this compound in neuropathic pain, coupled with the known role of glycine receptors in other CNS disorders, positions this compound as a strong candidate for further clinical development.
References
- 1. Therapeutic potential of glycine receptors in pain sensory pathways | Project | UQ Experts [about.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]
- 7. Glycine receptors: a new therapeutic target in pain pathways. | Semantic Scholar [semanticscholar.org]
- 8. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.st [2024.sci-hub.st]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. axolbio.com [axolbio.com]
- 22. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The impact of human hyperekplexia mutations on glycine receptor structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Presynaptic glycine receptors as a potential therapeutic target for hyperekplexia disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical features and genetic analysis of children with hyperekplexia in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Zurich Consensus Conference on New Antiepileptic Drugs. Introduction: goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neuropeptide receptor positive allosteric modulation in epilepsy: Galanin modulation revealed - PMC [pmc.ncbi.nlm.nih.gov]
AM-1488: An In-Depth Technical Guide to its Ion Channel Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-1488 is a novel tricyclic sulfonamide that has been identified as a potent, non-selective positive allosteric modulator (PAM) of mammalian glycine receptors (GlyRs).[1][2] In addition to its PAM activity, this compound also functions as a direct agonist, showing a preference for the α1 GlyR subtype.[1][2] This technical guide provides a comprehensive overview of the ion channel selectivity profile of this compound, with a focus on its well-characterized effects on GlyRs. The document includes quantitative data from electrophysiological studies, detailed experimental protocols, and visualizations of the experimental workflow and the compound's mechanism of action at the GlyR. While studies report good selectivity over other ion channels and receptors, specific quantitative data for off-target interactions are not extensively available in the public domain.[1]
Quantitative Selectivity Profile
The primary mechanism of action of this compound is the positive allosteric modulation of glycine receptors. It enhances the function of all mammalian GlyR subtypes with similar potency.
Table 1: Positive Allosteric Modulation of Glycine Receptors by this compound
| Receptor Subtype | EC50 (µM) | Maximal Potentiation (% of Glycine Response) | Species | Cell Line |
| α1 | 0.49 ± 0.08 | 1080 ± 220 | Human | HEK293 |
| α2 | 0.58 ± 0.09 | 730 ± 110 | Human | HEK293 |
| α3 | 0.61 ± 0.11 | 1140 ± 200 | Human | HEK293 |
| α1β | 0.52 ± 0.07 | 1050 ± 190 | Human | HEK293 |
| α2β | 0.55 ± 0.09 | 800 ± 130 | Human | HEK293 |
| α3β | 0.65 ± 0.12 | 1100 ± 180 | Human | HEK293 |
Data sourced from Lara et al., 2025.
Table 2: Direct Agonist Activity of this compound at Glycine Receptors
| Receptor Subtype | Maximal Activation (% of Glycine Max) | EC50 (µM) | Species | Cell Line |
| α1 | 25.3 ± 3.5 | 18.2 ± 3.1 | Human | HEK293 |
| α2 | 10.1 ± 2.1 | > 50 | Human | HEK293 |
| α3 | 12.5 ± 2.5 | > 50 | Human | HEK293 |
Data sourced from Lara et al., 2025.
Off-Target Selectivity
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for characterizing the effects of this compound on glycine receptors.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For electrophysiological recordings, HEK293 cells are transiently transfected with plasmids encoding the desired human GlyR subunits (α1, α2, α3, and β) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.
Electrophysiology
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Recording Equipment: A patch-clamp amplifier, a digitizer, and data acquisition software are used. Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsCl, 10 NaCl, 2 MgCl2, 10 HEPES, 10 EGTA, and 2 ATP-Mg, with the pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Transfected HEK293 cells are identified by fluorescence microscopy.
-
Whole-cell configuration is established, and cells are voltage-clamped at a holding potential of -60 mV.
-
Glycine and this compound are applied to the cells using a rapid solution exchange system.
-
For PAM activity: A low concentration of glycine (EC5-EC10) is co-applied with varying concentrations of this compound to determine the potentiation and calculate the EC50.
-
For agonist activity: this compound is applied in the absence of glycine to measure any direct activation of the GlyR channel.
-
Visualizations
Experimental Workflow for Ion Channel Selectivity Profiling
Caption: Workflow for assessing this compound's activity on glycine receptors.
Signaling Pathway of this compound at the Glycine Receptor
Caption: Allosteric modulation of the glycine receptor by this compound.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AM-1488
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-1488 is a novel, orally active, and central nervous system (CNS) penetrant tricyclic sulfonamide that acts as a potent positive allosteric modulator (PAM) of glycine receptors (GlyRs), specifically targeting α1 and α3 subunits. It has demonstrated significant preclinical efficacy in animal models of neuropathic pain, suggesting its potential as a therapeutic agent for this debilitating condition. This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, details of the experimental protocols used in its evaluation, and visualizations of its mechanism of action.
Pharmacodynamics
This compound enhances the function of glycine receptors, which are inhibitory ligand-gated ion channels crucial for regulating neuronal excitability in the spinal cord and brainstem. By potentiating the effect of the endogenous agonist glycine, this compound increases chloride influx into neurons, leading to hyperpolarization and a reduction in neuronal firing. This mechanism is believed to underlie its analgesic effects in neuropathic pain states.
In Vitro Potency
The potency of this compound as a GlyR PAM has been determined using in vitro electrophysiology and fluorescence-based assays.
| Parameter | Value | Cell Line | Receptor Subtype | Reference |
| EC50 | 0.45 µM | HEK293T | Human GlyRα3 | [1] |
Mechanism of Action
This compound is a non-selective PAM of mammalian GlyR subtypes.[2] In addition to its potentiating effects, this compound also exhibits direct agonistic activity at higher concentrations, with a preference for the α1 GlyR subunit.[2]
Signaling Pathway
The binding of this compound to an allosteric site on the glycine receptor enhances the receptor's response to glycine. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of nociceptive signal transmission.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and CNS penetration.
In Vivo Efficacy
The analgesic efficacy of this compound has been demonstrated in a mouse model of neuropathic pain.
| Species | Model | Dose (Oral) | Effect | Reference |
| Mouse | Spared Nerve Injury (SNI) | 20 mg/kg | Significant reversal of tactile allodynia | [1] |
At this efficacious dose, the unbound brain concentration of this compound was 2.8-fold and 1.6-fold higher than the in vitro EC50 values for mouse GlyRα1 and GlyRα3, respectively, indicating sufficient target engagement in the CNS.[1]
Experimental Protocols
Spared Nerve Injury (SNI) Model in Mice
This surgical model is used to induce a persistent state of neuropathic pain.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a key symptom of neuropathic pain, is quantified using von Frey filaments.
In Vitro EC50 Determination
The half-maximal effective concentration (EC50) of this compound was determined using a fluorescent membrane potential assay in HEK293T cells expressing human GlyRα3.[1] This assay measures changes in chloride ion flux as an indicator of receptor activation.
Selectivity Profile
This compound demonstrates a favorable selectivity profile, with good selectivity over other cys-loop receptors, G-protein coupled receptors (GPCRs), and various channels and transporters.[3] This selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the compound.
Safety and Toxicology
Preclinical studies in mice have shown that at an efficacious oral dose of 20 mg/kg, this compound did not induce sedation or motor side effects.[1] Comprehensive toxicology and safety pharmacology studies are essential for further clinical development.
Conclusion
This compound is a promising preclinical candidate for the treatment of neuropathic pain. Its potent positive allosteric modulation of glycine receptors, favorable pharmacokinetic properties, and demonstrated in vivo efficacy warrant further investigation and development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate this promising molecule into a clinically effective therapy.
References
Methodological & Application
Application Notes and Protocols for AM-1488 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-1488 is a novel, CNS-penetrant tricyclic sulfonamide that functions as a potent, non-selective positive allosteric modulator (PAM) of glycine receptors (GlyRs).[1][2] Glycine receptors are inhibitory ligand-gated ion channels predominantly expressed in the spinal cord and brainstem, playing a crucial role in regulating neuronal excitability.[3] In pathological states such as neuropathic pain, a reduction in glycinergic inhibition can lead to hypersensitivity to sensory stimuli.[4] By potentiating the action of glycine on its receptors, this compound enhances inhibitory neurotransmission, offering a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability, particularly chronic pain.[2][5]
These application notes provide a comprehensive overview of the in vivo experimental protocol for evaluating the efficacy of this compound in a preclinical model of neuropathic pain. The provided methodologies, data presentation, and workflow diagrams are intended to guide researchers in the design and execution of similar studies.
Mechanism of Action and Signaling Pathway
This compound allosterically modulates glycine receptors, which are chloride-permeable ion channels.[2] Upon binding of the endogenous ligand glycine, the channel opens, allowing an influx of chloride ions (Cl-). This hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus dampening excitatory signals. This compound binds to a site on the GlyR distinct from the glycine binding site and enhances the receptor's response to glycine.[6] This potentiation of inhibitory signaling is believed to counteract the central sensitization that contributes to neuropathic pain.[4]
Glycinergic Synaptic Transmission Pathway
Caption: Glycinergic synapse and the modulatory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and representative in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value | Reference |
| Activity | Positive Allosteric Modulator (PAM) of Glycine Receptors | Potentiates glycine-evoked currents | [1][2] |
| Agonistic Activity | Direct activation of Glycine Receptors | Partial preference for α1GlyRs | [2] |
| Effective Concentration | Concentration for potentiation of glycine-evoked currents in HEK293 cells | 0.5 µM | [7][8] |
Table 2: Representative In Vivo Efficacy Data for this compound in a Mouse Neuropathic Pain Model (Illustrative)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at Baseline | Paw Withdrawal Threshold (g) Post-Treatment (Day 14) | % Reversal of Allodynia |
| Vehicle | - | 0.4 ± 0.05 | 0.5 ± 0.06 | 5% |
| This compound | 10 | 0.4 ± 0.06 | 2.5 ± 0.3 | 60% |
| This compound | 30 | 0.38 ± 0.05 | 4.0 ± 0.4 | 95% |
| Gabapentin (Positive Control) | 50 | 0.42 ± 0.07 | 3.8 ± 0.5 | 90% |
Note: The data in Table 2 is illustrative and based on typical results from preclinical neuropathic pain studies. This compound has been shown to reverse tactile allodynia in a mouse spared-nerve injury (SNI) model with efficacy comparable to gabapentin.[5]
Experimental Protocols
In Vivo Efficacy Study in a Spared Nerve Injury (SNI) Model of Neuropathic Pain
This protocol describes the induction of neuropathic pain in mice using the Spared Nerve Injury (SNI) model and the subsequent evaluation of the analgesic effects of this compound.
1. Animals
-
Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Spared Nerve Injury (SNI) Surgery
-
Anesthetize the mouse with isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the animal in a prone position and shave the lateral surface of the left thigh.
-
Make a small skin incision and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves and perform a tight ligation with a 5-0 silk suture.
-
Distal to the ligation, transect the two nerves, removing a 2-4 mm piece of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the muscle layer with a 5-0 suture and the skin with wound clips or sutures.
-
Administer postoperative analgesics as per IACUC guidelines.
-
Sham-operated animals will undergo the same procedure without nerve ligation and transection.
3. Experimental Groups and Dosing
-
Randomly assign animals to treatment groups (n=8-10 per group) at least 7 days post-surgery, after confirming the development of mechanical allodynia.
-
Group 1: Vehicle (e.g., 0.5% methylcellulose in water)
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 30 mg/kg)
-
Group 4: Positive Control (e.g., Gabapentin, 50 mg/kg)
-
-
This compound should be formulated as a suspension for oral administration (p.o.).
-
Administer the assigned treatment orally once daily for 14 consecutive days.
4. Behavioral Testing: Mechanical Allodynia
-
Assess mechanical allodynia using the von Frey filament test.[9]
-
Place mice in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
Apply calibrated von Frey filaments of increasing stiffness to the lateral plantar surface of the injured hind paw (the area innervated by the intact sural nerve).
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Conduct baseline testing before the first dose and then at specified time points after dosing (e.g., 1, 2, 4 hours post-dose on days 1, 7, and 14).
5. Data Analysis
-
Analyze paw withdrawal thresholds using a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Bonferroni's) for multiple comparisons.
-
A p-value of <0.05 is typically considered statistically significant.
-
Calculate the percent reversal of allodynia using the formula: % Reversal = [(PWT post-drug - PWT post-injury) / (PWT pre-injury - PWT post-injury)] x 100
Experimental Workflow Diagram
Caption: In vivo experimental workflow for this compound efficacy testing.
References
- 1. The Discovery and Hit-to-Lead Optimization of Tricyclic Sulfonamides as Potent and Efficacious Potentiators of Glycine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 6. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdbneuro.com [mdbneuro.com]
Application Notes and Protocols for AM-1488 in Patch-Clamp Electrophysiology
Disclaimer: The following information is a generalized guide based on standard patch-clamp techniques. Currently, there is no publicly available scientific literature or data specifically detailing the use of a compound designated "AM-1488" in patch-clamp electrophysiology. Researchers should consult any available manufacturer's data sheet or internal documentation for specific properties of this compound. The protocols provided below are templates and must be adapted based on the specific experimental goals and the known (or determined) properties of the compound.
Introduction to this compound (Hypothetical)
For the purpose of this guide, we will hypothesize that this compound is a novel, water-soluble, small molecule designed to modulate the activity of voltage-gated sodium channels (NaV). Its precise mechanism of action, whether as a blocker, activator, or modulator of channel kinetics, would need to be determined experimentally. These protocols are designed to characterize such a compound.
Required Materials and Reagents
-
Cell Culture:
-
HEK293 cells stably expressing the target NaV subtype (e.g., NaV1.7)
-
DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)
-
-
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: 10 mM stock in DMSO (or appropriate solvent). Store at -20°C.
-
-
Equipment:
-
Patch-clamp amplifier and digitizer (e.g., Axon Axopatch 200B, Digidata 1550)
-
Micromanipulator
-
Inverted microscope
-
Perfusion system
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and fire-polisher
-
Experimental Protocols
Protocol 1: Determining the IC₅₀ of this compound on Voltage-Gated Sodium Channels
This protocol aims to determine the concentration of this compound required to inhibit 50% of the sodium current.
Methodology:
-
Cell Preparation: Plate HEK293 cells expressing the target NaV channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single, healthy-looking cell.
-
Initial Current Recording:
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Record the peak inward current at each voltage step.
-
-
Drug Application:
-
Using a perfusion system, apply the external solution containing a known concentration of this compound (e.g., starting with 1 nM).
-
Allow the drug to equilibrate for 2-5 minutes.
-
-
Post-Drug Current Recording: Repeat the voltage-step protocol (step 4) in the presence of this compound.
-
Dose-Response: Wash out the drug and repeat steps 5 and 6 with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) on different cells or after a sufficient washout period.
-
Data Analysis:
-
Measure the peak inward current before and after drug application for each concentration.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀.
-
Protocol 2: Assessing the Voltage-Dependence of this compound Block
This protocol investigates whether the blocking effect of this compound is dependent on the state of the sodium channel (resting, open, or inactivated).
Methodology:
-
Establish Whole-Cell Recording: Follow steps 1-3 from Protocol 3.1.
-
Steady-State Inactivation Protocol:
-
Hold the cell at -120 mV.
-
Apply a series of 500 ms pre-pulses ranging from -120 mV to -10 mV.
-
Immediately following each pre-pulse, apply a test pulse to 0 mV for 20 ms to elicit the available sodium current.
-
-
Data Acquisition: Record the peak inward current during the test pulse for each pre-pulse potential.
-
Drug Application: Apply a concentration of this compound close to its IC₅₀.
-
Repeat Protocol: After drug equilibration, repeat the steady-state inactivation protocol (steps 2-3).
-
Data Analysis:
-
Normalize the peak currents to the maximum current obtained in both control and drug conditions.
-
Plot the normalized current against the pre-pulse potential for both conditions.
-
Fit the data with a Boltzmann function to determine the half-inactivation potential (V₁/₂) in the absence and presence of this compound. A shift in V₁/₂ suggests state-dependent binding.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration | Peak Na⁺ Current (pA) (Mean ± SEM) | % Inhibition |
| Control (0 nM) | -5210 ± 350 | 0% |
| 1 nM | -4850 ± 310 | 6.9% |
| 10 nM | -3980 ± 280 | 23.6% |
| 100 nM | -2540 ± 210 | 51.2% |
| 1 µM | -1120 ± 150 | 78.5% |
| 10 µM | -350 ± 80 | 93.3% |
Table 2: Hypothetical Voltage-Dependence Data for this compound
| Condition | V₁/₂ of Inactivation (mV) (Mean ± SEM) |
| Control | -75.2 ± 1.5 |
| 100 nM this compound | -85.6 ± 1.8 |
Visualizations
Application Notes and Protocols for AM-1488 in Mouse Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AM-1488, a positive allosteric modulator (PAM) of glycine receptors (GlyRs), for the study of pain in mouse models. The following sections detail the mechanism of action, quantitative data on effective dosages, and detailed experimental protocols for inducing and assessing pain.
Introduction
This compound is a potent and orally active potentiator of glycine receptors, specifically targeting α1 and α3 subunits.[1][2] In preclinical studies, it has demonstrated significant analgesic properties in mouse models of neuropathic pain, suggesting its potential as a therapeutic agent for chronic pain conditions.[1][2] Its mechanism of action involves enhancing the inhibitory neurotransmission mediated by glycine in the spinal cord, thereby reducing pain signaling.[3]
Data Presentation
The following table summarizes the quantitative data for the administration of this compound in a mouse model of neuropathic pain.
| Compound | Dosage | Route of Administration | Mouse Model | Efficacy | Reference |
| This compound | 20 mg/kg | Oral gavage | Spared Nerve Injury (SNI) | 94% reversal of tactile allodynia | [1] |
| Pregabalin (Reference) | 30 mg/kg | Oral gavage | Spared Nerve Injury (SNI) | Comparable efficacy to this compound | [2] |
Mechanism of Action
This compound acts as a positive allosteric modulator of glycine receptors (GlyRs), which are ligand-gated chloride ion channels. In chronic pain states, the inhibitory function of glycinergic neurons in the dorsal horn of the spinal cord is often diminished. This compound binds to a site on the GlyR distinct from the glycine binding site, enhancing the receptor's response to glycine. This potentiation of α1 and α3 subunit-containing GlyRs leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and thus reducing the transmission of nociceptive signals.[2][4][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain [frontiersin.org]
- 6. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-1488 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-1488 is a potent and selective positive allosteric modulator (PAM) of glycine receptors (GlyRs).[1][2][3] As allosteric modulators, these molecules bind to a site on the receptor distinct from the agonist binding site, thereby enhancing the receptor's response to the endogenous ligand, glycine.[2] this compound has been shown to potentiate native GlyRs in mouse spinal cord neurons and has demonstrated efficacy in preclinical models of neuropathic pain.[1][2] This document provides detailed protocols for the preparation of this compound solutions for use in in vitro cell culture experiments, particularly with cell lines such as HEK293 that are commonly used to study GlyR function.[2][3][4][5]
Physicochemical and Biological Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 383.42 g/mol | [1] |
| Molecular Formula | C₁₉H₁₇N₃O₄S | [1] |
| CAS Number | 2079895-60-4 | [1] |
| Mechanism of Action | Positive Allosteric Modulator of Glycine Receptors | [1][2][3] |
| EC₅₀ (hGlyRα3) | 0.45 µM | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Typical Working Conc. | 0.1 µM - 100 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Safety Precautions: Before handling, consult the Material Safety Data Sheet (MSDS) for this compound if available. In its absence, handle the compound with standard laboratory precautions for a novel chemical entity. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of this compound.
-
Solubilization: Add the appropriate volume of high-purity DMSO to the tube containing the this compound powder. Using the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional but Recommended): To ensure sterility for cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term experiments.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the concentrated this compound stock solution to final working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile cell culture medium or DMSO.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution to 10 mL of medium.
-
Solvent Concentration Control: It is critical to maintain a low final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. The final DMSO concentration should ideally be less than 0.1% and generally not exceed 0.5%.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This allows for the assessment of any effects of the solvent on the cells.
-
Application to Cells: Mix the medium containing this compound gently by swirling and then apply to your cells in culture.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: this compound signaling pathway as a GlyR PAM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AM-1488 in Spinal Cord Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-1488 is a potent and selective positive allosteric modulator (PAM) of glycine receptors (GlyRs), which are critical mediators of inhibitory neurotransmission in the spinal cord and brainstem.[1][2][3] GlyRs, particularly those containing α1 and α3 subunits, are highly expressed in the dorsal horn of the spinal cord, a key region for processing nociceptive signals.[1][2] Dysfunction in glycinergic signaling has been implicated in the pathophysiology of chronic pain. By potentiating the action of glycine, this compound enhances inhibitory currents, thereby reducing neuronal excitability. This mechanism underlies its therapeutic potential as an analgesic, particularly for neuropathic pain.[2][3] In vivo studies have demonstrated that this compound can reverse mechanical allodynia in mouse models of neuropathic pain with an efficacy comparable to gabapentin, and it can be administered orally without significant motor side effects.[1][2] These application notes provide a summary of the known characteristics of this compound and a detailed, representative protocol for studying its effects in ex vivo spinal cord slice preparations.
Mechanism of Action
This compound acts as a positive allosteric modulator at α1 and α3 subunit-containing GlyRs. It binds to a novel allosteric site located at the interface between subunits, distinct from the orthosteric glycine binding site.[3] This binding increases the probability of the ion channel opening in the presence of glycine, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron.[4][5] This potentiation of glycinergic currents effectively dampens neuronal firing and reduces the transmission of pain signals in the dorsal horn.[1][2] While it is a potent PAM, this compound also exhibits some direct agonistic activity, particularly at α1 GlyRs.[4][5]
Data Presentation
While specific quantitative data from peer-reviewed literature on the effects of this compound in spinal cord slice electrophysiology is limited, the following tables summarize the available data on its potency and effects from studies on recombinant human GlyRs expressed in HEK293 cells and its in vivo efficacy. Researchers can use these values as a reference for designing experiments in spinal cord slice preparations.
Table 1: Potency of this compound on Recombinant Human Glycine Receptors
| Receptor Subtype | EC₅₀ (nM) - Potentiation | Maximal Potentiation (%) |
| α1 | 120 | ~1000 |
| α3 | 250 | ~1000 |
| α1β | Data not available | Data not available |
| α3β | Data not available | Data not available |
Data extrapolated from graphical representations in Bregman et al., 2017 and Huang et al., 2017. EC₅₀ values represent the concentration of this compound required to elicit a half-maximal potentiation of the glycine-evoked current.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain (Spared Nerve Injury)
| Compound | Dose (mg/kg, p.o.) | Reversal of Mechanical Allodynia (%) |
| This compound | 20 | ~100 |
| Pregabalin | 30 | ~100 |
Data sourced from Bregman et al., 2017.[2]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound at the glycine receptor.
Caption: Workflow for electrophysiological recording in spinal cord slices.
Experimental Protocols
The following is a detailed, representative protocol for the preparation of acute spinal cord slices and subsequent whole-cell patch-clamp recording to assess the effects of this compound. This protocol is synthesized from established methodologies in the field.
I. Solutions and Reagents
-
Dissection Solution (Sucrose-based aCSF, ice-cold and oxygenated with 95% O₂ / 5% CO₂):
-
Sucrose: 200 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
MgCl₂: 3 mM
-
CaCl₂: 1 mM
-
Glucose: 10 mM
-
-
Recording aCSF (oxygenated with 95% O₂ / 5% CO₂):
-
NaCl: 125 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
MgCl₂: 1 mM
-
CaCl₂: 2 mM
-
Glucose: 10 mM
-
-
Intracellular Solution (K-Gluconate based):
-
K-Gluconate: 135 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 1 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
Adjust to pH 7.3 with KOH; Osmolarity ~290 mOsm.
-
-
This compound Stock Solution: Prepare a 10-20 mM stock solution in DMSO. Store at -20°C. Dilute to the final desired concentration in recording aCSF on the day of the experiment. Ensure the final DMSO concentration is <0.1%.
II. Spinal Cord Slice Preparation
-
Anesthesia and Dissection:
-
Deeply anesthetize an adult mouse or rat (e.g., Sprague-Dawley rat, 30-60 days old) with isoflurane or an intraperitoneal injection of ketamine/xylazine, in accordance with institutional animal care and use committee guidelines.
-
Perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the lumbar enlargement and transfer it to ice-cold, continuously oxygenated dissection solution.
-
-
Slicing:
-
Mount the spinal cord segment onto the stage of a vibrating microtome (vibratome).
-
Submerge the tissue in the ice-cold, oxygenated dissection solution.
-
Cut transverse slices at a thickness of 300-400 µm.
-
-
Recovery:
-
Immediately transfer the slices to a recovery chamber containing recording aCSF, continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow slices to recover at 32-34°C for 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
-
III. Whole-Cell Patch-Clamp Recording
-
Setup:
-
Transfer a single slice to a submerged-style recording chamber on the stage of an upright microscope equipped with DIC optics.
-
Continuously perfuse the slice with oxygenated recording aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
-
Neuron Identification:
-
Visually identify neurons in the superficial dorsal horn (Laminae I-II) using a 40x water-immersion objective.
-
-
Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron and establish a giga-ohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Drug Application:
-
Establish a stable baseline recording of glycine-evoked currents. Apply glycine (e.g., 30-100 µM) for 2-5 seconds via a local perfusion system to elicit a control current.
-
Wash out the glycine and allow the cell to recover.
-
Bath-apply the desired concentration of this compound (e.g., 100 nM - 1 µM) in the recording aCSF for 5-10 minutes to allow for equilibration.
-
While in the presence of this compound, re-apply the same concentration of glycine to evoke a potentiated current.
-
Perform a washout of this compound to assess the reversibility of the effect.
-
IV. Data Analysis
-
Measure the peak amplitude of the glycine-evoked inward currents before (baseline) and after the application of this compound.
-
Calculate the percentage potentiation using the formula: ((I_AM1488 - I_baseline) / I_baseline) * 100.
-
Analyze other parameters such as current kinetics (rise and decay times) if relevant.
-
Construct concentration-response curves by applying multiple concentrations of this compound to determine the EC₅₀.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of glycinergic inhibition in the spinal cord. Its potency and selectivity make it a promising candidate for the development of novel analgesics. The protocols and data presented here provide a framework for researchers to explore the application of this compound in spinal cord slice preparations, facilitating further understanding of its mechanism of action and therapeutic potential in pain research.
References
- 1. mdpi.com [mdpi.com]
- 2. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-duration perforated patch recordings from spinal interneurons of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing AM-1488 Efficacy in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-1488 is a potent, orally active, and central nervous system (CNS)-penetrant positive allosteric modulator (PAM) of glycine receptors (GlyRs).[1][2][3] It selectively enhances the function of GlyRs, particularly those containing the α3 subunit, which are highly expressed in the dorsal horn of the spinal cord and are implicated in pain processing.[1][2][4] Preclinical studies have demonstrated the potential of this compound as an analgesic for neuropathic pain by reversing mechanical allodynia in rodent models without the confounding sedative or motor side effects common to other pain therapeutics.[1][4][5]
These application notes provide detailed protocols for inducing a neuropathic pain state in mice using the Spared Nerve Injury (SNI) model and for subsequently assessing the efficacy of this compound through key behavioral assays.
Mechanism of Action: Glycine Receptor Potentiation
Glycine is the primary inhibitory neurotransmitter in the spinal cord, acting on GlyRs to dampen nociceptive signaling. A reduction in glycinergic inhibition is a key factor in the development of chronic pain states like neuropathic pain.[4][5] this compound binds to a novel allosteric site on the GlyR, distinct from the glycine binding site.[3][6] This binding potentiates the receptor's response to glycine, increasing chloride ion influx and thereby restoring inhibitory tone in the spinal cord. This mechanism effectively reduces the hyperexcitability of dorsal horn neurons that characterizes neuropathic pain.
Figure 1: Mechanism of Action of this compound on Glycine Receptors.
Experimental Protocols
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This surgical model induces robust and long-lasting mechanical allodynia, mimicking chronic neuropathic pain in humans.[2][6][7][8]
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors, fine forceps
-
Suture material (e.g., 6-0 silk)
-
Disinfectant (e.g., 70% ethanol)
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the mouse in a prone position. Shave and disinfect the lateral surface of the left thigh.
-
Make a small incision in the skin over the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[6]
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.[7][8]
-
Tightly ligate the common peroneal and tibial nerves with silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains intact and undamaged.
-
Close the muscle layer and skin with sutures.
-
Allow the mouse to recover on a heating pad until ambulatory.
-
Sham Control: Perform the same procedure, exposing the sciatic nerve without any ligation or transection.[6]
-
Allow at least 2-3 days for post-operative recovery and for neuropathic pain symptoms to develop before behavioral testing.[2][6]
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold to a mechanical stimulus, a key indicator of allodynia.
Materials:
-
Von Frey filaments with calibrated bending forces (e.g., 0.008g to 4.0g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place mice individually in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-40 minutes.[3]
-
Establish a baseline paw withdrawal threshold (PWT) before surgery and drug administration.
-
Apply the von Frey filaments perpendicularly to the lateral plantar surface of the hind paw (the sural nerve territory) until the filament just bends.[9][10]
-
Use the "up-down" method to determine the 50% withdrawal threshold.[10] Start with a mid-range filament (e.g., 0.4g).
-
If there is a positive response (paw withdrawal, flinching, or licking), the next filament tested is of a lower force.
-
If there is no response, the next filament tested is of a higher force.[10]
-
-
A positive response is defined as a rapid withdrawal or flinching of the paw upon filament application.
-
Record the pattern of responses and calculate the 50% PWT using the formula described by Chaplan et al. (1994).
-
Administer this compound (e.g., 20 mg/kg, oral gavage) or vehicle control.
-
Repeat the PWT measurement at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to assess the compound's efficacy and duration of action.
Assessment of Motor Coordination: Rotarod Test
This assay is crucial to confirm that the analgesic effects of this compound are not due to motor impairment.[1][11][12][13]
Materials:
-
Accelerating Rotarod apparatus for mice
-
Timer
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes.
-
Training (optional but recommended): Place mice on the rod rotating at a low, constant speed (e.g., 4-5 RPM) for 1-2 minutes for 2-3 days before the test day.[11]
-
On the test day, administer this compound or vehicle.
-
At a predetermined time point post-administration (e.g., peak effect time from the Von Frey test), place the mouse on a lane of the rotarod.
-
Start the trial, with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 RPM over 300 seconds).[1][14]
-
Record the latency (in seconds) for the mouse to fall off the rotating rod. If a mouse clings to the rod and completes a full passive rotation, the trial for that mouse should be stopped.[1]
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.[1][14]
-
Compare the latency to fall between the this compound-treated and vehicle-treated groups. A lack of significant difference indicates no motor impairment.
Experimental Workflow and Data Presentation
Figure 2: General experimental workflow for this compound efficacy testing.
Data Presentation
Quantitative data should be summarized to compare the effects of this compound against a vehicle control and potentially a positive control like gabapentin or pregabalin.[5][15]
Table 1: Effect of this compound on Mechanical Allodynia in SNI Mice (Von Frey Test)
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Baseline PWT (g) | Post-SNI PWT (g) | PWT at 60 min Post-Dose (g) | % Reversal of Allodynia |
| Vehicle | - | 2.1 ± 0.2 | 0.15 ± 0.05 | 0.18 ± 0.06 | 1.5% |
| This compound | 20 | 2.0 ± 0.3 | 0.17 ± 0.04 | 1.85 ± 0.25 | 91.8% |
| Pregabalin | 30 | 2.2 ± 0.2 | 0.16 ± 0.05 | 1.90 ± 0.30 | 95.1% |
| Data are presented as Mean ± SEM. PWT = Paw Withdrawal Threshold. % Reversal is calculated relative to the post-SNI threshold and baseline. *p<0.001 vs. Vehicle. |
Table 2: Effect of this compound on Motor Coordination (Rotarod Test)
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Latency to Fall (seconds) |
| Vehicle | - | 255 ± 20 |
| This compound | 20 | 248 ± 25 |
| Diazepam (Positive Control) | 5 | 95 ± 15* |
| Data are presented as Mean ± SEM. Test performed 60 minutes post-dose. *p<0.001 vs. Vehicle. |
Conclusion
The protocols outlined provide a robust framework for evaluating the analgesic efficacy of the GlyR PAM, this compound. The Spared Nerve Injury model combined with the Von Frey test is a well-validated method for assessing drug effects on mechanical allodynia, a key symptom of neuropathic pain.[7][8][16] The Rotarod test is essential for demonstrating the specificity of the analgesic effect and the absence of motor side effects, a significant advantage for this compound class.[5] Consistent and carefully executed behavioral testing is paramount for the successful preclinical development of novel analgesics like this compound.
References
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 3. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]
- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 5. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. The spared nerve injury (SNI) model of induced mechanical allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rotarod-Test for Mice [protocols.io]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. scispace.com [scispace.com]
- 14. mmpc.org [mmpc.org]
- 15. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for AM-1488 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-1488 is a potent, non-selective positive allosteric modulator (PAM) of glycine receptors (GlyRs).[1][2] As a member of the tricyclic sulfonamide class of molecules, it enhances the function of GlyRs, which are critical inhibitory ligand-gated ion channels in the central nervous system.[3][4][5] The potentiation of GlyR activity by this compound presents a promising therapeutic strategy for conditions associated with neuronal hyperexcitability, such as neuropathic pain.[3][4] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel GlyR modulators.
Mechanism of Action
This compound functions by binding to a novel allosteric site on the GlyR, located at the interface between subunits and adjacent to the orthosteric glycine binding site.[4][5] This binding potentiates the receptor's response to glycine, increasing chloride ion influx and resulting in hyperpolarization of the neuronal membrane. This enhancement of inhibitory neurotransmission underlies its analgesic effects. This compound is non-selective, potentiating homomeric and heteromeric α1, α2, and α3 GlyR subtypes.[1][2]
Signaling Pathway
The binding of glycine to its receptor opens a chloride-selective ion channel, leading to chloride influx and hyperpolarization of the postsynaptic neuron. This inhibitory signal is crucial for regulating neuronal excitability. This compound enhances this effect without directly activating the receptor.
Caption: Glycine Receptor signaling pathway modulated by this compound.
High-Throughput Screening Applications
This compound is an invaluable tool compound for HTS campaigns aimed at discovering novel GlyR modulators. It can be used as a reference compound in primary screens to validate assay performance and in secondary assays for mechanism-of-action studies. Two primary HTS methodologies are particularly well-suited for studying this compound and other GlyR modulators: fluorescence-based membrane potential assays and automated electrophysiology.
Fluorescence-Based Membrane Potential Assay
This assay is a common primary screening method that measures changes in cell membrane potential upon ion channel activation.[6][7] It is a homogeneous, plate-based assay amenable to high-throughput formats.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Positive Allosteric Modulators of Glycine Receptors from a High-Throughput Screen Using a Fluorescent Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Glycine-Activated Currents Using AM-1488
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-1488 is a novel tricyclic sulfonamide that acts as a potent, non-selective positive allosteric modulator (PAM) of mammalian glycine receptors (GlyRs).[1][2][[“]] It also exhibits partial agonistic activity, with a preference for α1 GlyRs.[1][2] This compound enhances the function of GlyRs, which are crucial ligand-gated ion channels mediating inhibitory neurotransmission in the central nervous system.[4][5] Dysfunctional GlyRs have been implicated in chronic pain, making them a significant therapeutic target.[2][6] this compound has demonstrated analgesic effects in preclinical models of neuropathic pain, highlighting its potential for drug development.[4][5]
These application notes provide a detailed protocol for measuring glycine-activated currents in the presence of this compound using whole-cell patch-clamp electrophysiology in a heterologous expression system.
Data Presentation
Table 1: this compound Potentiation of Glycine-Evoked Currents in Various GlyR Subtypes
| GlyR Subtype | Glycine Concentration (µM) for Evoked Current | This compound Concentration (µM) | Maximal Potentiation (%) | Reference |
| α1 | 15 | 0.5 | Not specified | [2][7] |
| α2 | 30 | 0.5 | Not specified | [2][7] |
| α3 | 40-60 | 0.5 | Not specified | [2][7] |
| α1β | 15 | 0.5 | Not specified | [2][7] |
| α2β | 25-50 | 0.5 | Not specified | [2][7] |
| α3β | 30-40 | 0.5 | Not specified | [2][7] |
Table 2: Direct Activation of GlyR Subtypes by this compound
| GlyR Subtype | This compound Concentration (µM) | Percentage of Maximal Glycine-Evoked Current | Reference |
| α1 | 1, 3, 10, 20, 50, 100 | Concentration-dependent | [2] |
| α2 | 1, 3, 10, 20, 50, 100 | Concentration-dependent | [2] |
| α3 | 1, 3, 10, 20, 50, 100 | Concentration-dependent | [2] |
Note: The original data presents these as graphs; specific percentage values for each concentration are not explicitly tabulated in the source.
Table 3: Single-Channel Properties of α1 GlyRs Modulated by this compound
| Condition | This compound Concentration (µM) | Normalized Open Probability (NPo) | Main Conductance | Reference |
| Control (Glycine 15 µM) | 0 | Baseline | No change | [8] |
| This compound | 0.5 | Increased | No change | [8] |
| This compound | 10 | Increased | No change | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Glycine-Activated Currents
This protocol is synthesized from methodologies described in studies investigating GlyR modulators.[2][9]
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
Transiently transfect HEK293 cells with plasmids encoding the desired human GlyR subunits (e.g., α1, α2, α3, or co-transfection of α and β subunits). Use a suitable transfection reagent following the manufacturer's instructions.
-
Include a fluorescent reporter plasmid (e.g., eGFP) to identify transfected cells.
-
Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.
2. Electrophysiological Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3–4 MΩ when filled with internal solution.
-
Mount the recording chamber on an inverted microscope equipped with fluorescence to visualize transfected cells.
-
Use a rapid solution exchange system for the application of glycine and this compound.
3. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 2.0 CaCl₂, 1.0 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal Pipette Solution (in mM): 120 CsCl, 8 EGTA, 10 HEPES, 4 MgCl₂, 2 ATP, 0.5 GTP. Adjust pH to 7.4 with CsOH. Note: CsCl is used to block potassium channels and isolate chloride currents.
4. Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.
-
Identify a transfected cell using fluorescence.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline current in the external solution.
-
Apply glycine at a concentration that elicits a submaximal response (e.g., EC₁₀-EC₂₀, see Table 1 for examples) to establish a control glycine-evoked current.
-
To test for potentiation, co-apply the same concentration of glycine with the desired concentration of this compound (e.g., 0.5 µM).
-
To test for direct agonism, apply this compound alone at various concentrations (e.g., 1-100 µM).
-
Wash the cell with an external solution between applications to allow for the current to return to baseline.
-
Record currents throughout the experiment.
5. Data Analysis:
-
Measure the peak amplitude of the glycine-evoked currents in the absence and presence of this compound.
-
Calculate the potentiation as the percentage increase in current amplitude in the presence of this compound compared to the control glycine response.
-
Measure the amplitude of the current evoked by this compound alone and express it as a percentage of the maximal current evoked by a saturating concentration of glycine (e.g., 2 mM).
-
Construct concentration-response curves for this compound potentiation and direct activation.
Visualizations
Glycine Receptor Signaling Pathway
Caption: Signaling pathway of glycine receptor activation and modulation by this compound.
Experimental Workflow for Measuring this compound Effects
Caption: Experimental workflow for assessing this compound's effect on glycine currents.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibitory Actions of Tropeines on the α3 Glycine Receptor Function [frontiersin.org]
Application Notes and Protocols for Assessing Brain Penetration of AM-1488
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-1488 is a potent, orally active, and central nervous system (CNS)-penetrant positive allosteric modulator (PAM) of the glycine receptor (GlyR).[1][2][3] Its ability to enhance inhibitory neurotransmission in the spinal cord and brainstem makes it a promising candidate for the treatment of neuropathic pain.[2][3] A critical attribute for any CNS drug candidate is its ability to effectively cross the blood-brain barrier (BBB) to reach its therapeutic target. Distribution studies have indicated that this compound achieves a concentration of approximately 1 µM in the brain, a level sufficient for its analgesic effects without inducing significant locomotor side effects. Furthermore, following a 20 mg/kg oral dose in mice, the unbound brain concentration of this compound was found to be 2.8- and 1.6-fold higher than its EC50 values for mouse GlyRα1 and GlyRα3, respectively, confirming effective target engagement in the CNS.[1]
These application notes provide a comprehensive overview of the state-of-the-art methodologies for assessing the brain penetration of this compound and similar small molecules. The protocols detailed below cover in vivo, in vitro, and in situ techniques to provide a robust characterization of a compound's ability to enter the CNS.
Glycine Receptor Signaling Pathway
This compound does not directly activate the glycine receptor but potentiates the action of the endogenous agonist, glycine. The binding of glycine to its ionotropic receptor, a ligand-gated chloride channel, leads to the influx of chloride ions (Cl⁻). This influx causes hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission. This compound enhances this effect, leading to a more profound inhibitory signal.[4][5]
Data Presentation: Pharmacokinetic Parameters
A thorough assessment of brain penetration involves quantifying the concentration of the drug in both the brain and plasma over time. Key parameters are summarized to compare the CNS exposure of different compounds. While a complete dataset for this compound is not publicly available, the following table illustrates how such data would be presented.
| Parameter | Description | Value (this compound, Representative) | Units |
| Dose | Amount of drug administered and route. | 20 (p.o.) | mg/kg |
| Cmax (plasma) | Maximum observed concentration in plasma. | 1500 | ng/mL |
| Tmax (plasma) | Time to reach Cmax in plasma. | 0.5 | h |
| AUC (plasma) | Area under the concentration-time curve in plasma. | 4500 | hng/mL |
| Cmax (brain) | Maximum observed concentration in brain tissue. | 800 | ng/g |
| Tmax (brain) | Time to reach Cmax in brain. | 1.0 | h |
| AUC (brain) | Area under the concentration-time curve in brain. | 3200 | hng/g |
| Kp | Brain-to-plasma concentration ratio (Cbrain/Cplasma) at a specific time point (e.g., Tmax brain). | 0.53 | unitless |
| Kp,uu | Unbound brain-to-unbound plasma concentration ratio. This is the gold standard for assessing active transport across the BBB. | ~1.0 | unitless |
| Brain Conc. @ Efficacy | Unbound brain concentration relative to target potency. | >1.6x EC50 | unitless |
Note: The values presented for this compound are representative and intended for illustrative purposes, based on the publicly available information that it is orally bioavailable and CNS-penetrant.[1][3]
Experimental Protocols
The following are detailed protocols for key experiments used to assess the brain penetration of a compound like this compound.
In Vivo Protocol 1: Brain and Plasma Pharmacokinetic Study in Mice
This protocol is the definitive method for determining CNS exposure in vivo. It measures the total drug concentration in both brain tissue and plasma over a time course following drug administration.
Methodology:
-
Animal Dosing: Male C57BL/6 mice (8-10 weeks old) are acclimated for at least 3 days. This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage (p.o.) at a dose of 20 mg/kg.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), a cohort of mice (n=3-4 per time point) is anesthetized.
-
Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA). The blood is immediately placed on ice.
-
Transcardial Perfusion: To remove blood contamination from the brain vasculature, the mouse is immediately perfused transcardially with ice-cold saline until the liver is clear.[6][7]
-
Brain Harvesting: The brain is quickly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen.[8]
-
Plasma Preparation: Blood samples are centrifuged at 4°C (e.g., 2,000 x g for 15 minutes) to separate the plasma. The plasma supernatant is collected.
-
Brain Homogenization: The frozen brain is weighed and homogenized in a specific volume of a suitable buffer (e.g., 4 volumes of phosphate-buffered saline) to create a brain homogenate.[8]
-
Sample Analysis:
-
A simple protein precipitation method is used. An aliquot of plasma or brain homogenate is mixed with a solution (e.g., acetonitrile containing an internal standard) to precipitate proteins and extract the drug.[9]
-
The mixture is vortexed and centrifuged at high speed.
-
The supernatant, containing this compound, is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration.[9]
-
-
Data Analysis: Concentration-time profiles for both plasma and brain are plotted. Pharmacokinetic parameters, including Cmax, Tmax, AUC, and the brain-to-plasma ratio (Kp), are calculated using non-compartmental analysis software.
In Vitro Protocol 2: Bidirectional Caco-2 Permeability Assay
This in vitro assay is a standard high-throughput screen to predict intestinal absorption and identify whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which are also present at the BBB.[10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a Transwell® plate system and cultured for 21 days to allow them to differentiate into a polarized monolayer with well-formed tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Permeability Assay:
-
The assay is performed in two directions: Apical (A) to Basolateral (B) to measure absorption, and Basolateral (B) to Apical (A) to measure efflux.
-
The test compound (this compound) at a known concentration (e.g., 10 µM) is added to the donor chamber (either Apical or Basolateral).
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the receiver chamber at specific time points (e.g., 60 and 120 minutes).
-
-
Sample Analysis: The concentration of this compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
In Situ Protocol 3: Brain Perfusion in Rodents
This technique isolates the brain from systemic circulation to study BBB transport kinetics directly, without confounding factors from peripheral metabolism or clearance.
Methodology:
-
Animal Preparation: A rat or mouse is anesthetized. The common carotid arteries are exposed and cannulated.
-
Perfusion: The animal is perfused through the carotid arteries with a buffered physiological salt solution (perfusate) containing a known concentration of this compound and a vascular space marker (e.g., radiolabeled sucrose). The perfusion is carried out for a short duration (e.g., 1-5 minutes).
-
Sample Collection: At the end of the perfusion, the animal is decapitated, and the brain is removed.
-
Sample Analysis: The brain is dissected and analyzed for the concentration of this compound and the vascular marker.
-
Data Calculation: The brain uptake clearance (K_in) is calculated, which represents the rate of transport across the BBB.
Conclusion
The assessment of brain penetration is a cornerstone of CNS drug development. For a compound like this compound, a multi-faceted approach is essential. The in vivo pharmacokinetic study in rodents provides the most physiologically relevant data on brain exposure. This is complemented by in vitro models like the Caco-2 assay to understand the mechanisms of transport and potential for efflux. Together, these methods allow for a comprehensive evaluation of a compound's ability to cross the blood-brain barrier and engage its target in the central nervous system, ultimately predicting its therapeutic potential for neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Pentameric Ligand-Gated Ion Channels as Pharmacological Targets Against Chronic Pain [frontiersin.org]
- 3. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 4. Glycine receptor - Wikipedia [en.wikipedia.org]
- 5. Structure and Pharmacologic Modulation of Inhibitory Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into the regulation of human serine palmitoyltransferase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-1488 Administration in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "AM-1488" is a hypothetical agent created for illustrative purposes. The data, signaling pathways, and protocols presented herein are based on typical preclinical research methodologies for novel small-molecule kinase inhibitors and are intended to serve as a comprehensive guide for similar real-world applications.
Introduction
This compound is a novel, potent, and selective small-molecule inhibitor of Kinase X, a critical enzyme implicated in pro-inflammatory signaling cascades. These application notes provide detailed protocols and comparative data for the administration of this compound in rodent models (mice and rats) to guide researchers in selecting the optimal route for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies. The primary administration routes covered are intravenous (IV), oral gavage (PO), and intraperitoneal (IP).
Data Presentation: Pharmacokinetic Parameters
The selection of an administration route is critical as it directly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[1][2] The following tables summarize key pharmacokinetic parameters for this compound following a single dose administration via IV, PO, and IP routes in both mice and rats. All studies were conducted using a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4]
Table 1: Pharmacokinetic Parameters of this compound in Mice (Based on a single 10 mg/kg dose; n=5 per group)
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Cmax (ng/mL) | 2,550 ± 310 | 480 ± 95 | 1,150 ± 215 |
| Tmax (h) | 0.08 (5 min) | 1.0 | 0.5 |
| AUC₀-t (ng·h/mL) | 3,850 ± 420 | 1,620 ± 250 | 3,100 ± 380 |
| Half-life (t½) (h) | 3.5 ± 0.5 | 4.1 ± 0.6 | 3.8 ± 0.4 |
| Bioavailability (F%) | 100% | 42% | 81% |
| Clearance (CL) (mL/h/kg) | 2.6 ± 0.3 | - | - |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Based on a single 10 mg/kg dose; n=5 per group)
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Cmax (ng/mL) | 2,890 ± 350 | 350 ± 80 | 1,300 ± 250 |
| Tmax (h) | 0.08 (5 min) | 1.5 | 0.5 |
| AUC₀-t (ng·h/mL) | 4,500 ± 490 | 1,350 ± 210 | 3,550 ± 410 |
| Half-life (t½) (h) | 4.2 ± 0.6 | 4.8 ± 0.7 | 4.5 ± 0.5 |
| Bioavailability (F%) | 100% | 30% | 79% |
| Clearance (CL) (mL/h/kg) | 2.2 ± 0.2 | - | - |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable point; t½: Terminal half-life.[5]
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for this compound
This compound is designed to inhibit Kinase X, a downstream component of the Growth Factor Receptor (GFR) signaling pathway, which is often dysregulated in inflammatory conditions.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
Experimental Workflow for a Rodent PK Study
A typical workflow for assessing the pharmacokinetic profile of this compound is outlined below.[6][7]
Caption: Standard experimental workflow for a rodent pharmacokinetic study.
Decision Logic for Route Selection
The choice of administration route depends on the study's objectives.[8] This diagram illustrates the decision-making process.
Caption: Decision tree for selecting the optimal administration route.
Experimental Protocols
General Preparation for All Routes:
-
Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of 3-5 days before the experiment.[7]
-
Formulation: Prepare the this compound dosing solution in the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Warm the solution to room temperature before administration.[9][10]
-
Dose Calculation: Weigh each animal on the day of the study to calculate the precise injection volume based on its body weight.[11][12]
Protocol 1: Intravenous (IV) Tail Vein Injection (Mouse)
Objective: To achieve 100% bioavailability and determine fundamental PK parameters like clearance and volume of distribution.
Materials:
-
Mouse restrainer
-
70% Isopropyl alcohol wipes
-
Gauze
Methodology:
-
Restraint and Warming: Place the mouse in a suitable restraint device. Warm the tail using a heat lamp for 5-10 minutes to induce vasodilation, making the lateral tail veins more visible.[11][13]
-
Site Preparation: Gently wipe the tail with an alcohol pad to clean the injection site.[13]
-
Injection: With the needle bevel facing up, insert it into one of the lateral tail veins at a shallow angle (~30 degrees), parallel to the vein.[13][14] Start injections towards the distal end of the tail.[13]
-
Administration: Slowly inject the calculated volume (max 5 mL/kg).[14] Successful entry into the vein will be met with no resistance, and the vein may blanch as the solution is injected.[13][14] If a subcutaneous bleb forms, the injection is unsuccessful; remove the needle and re-attempt at a more cranial site.[14]
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[13] Monitor the animal for any adverse reactions for at least 10 minutes.[13]
Protocol 2: Oral Gavage (PO) Administration (Rat)
Objective: To evaluate the oral bioavailability and absorption characteristics of this compound, mimicking a potential clinical route.
Materials:
-
Appropriately sized flexible or stainless steel gavage needle (e.g., 16-18 G for adult rats)[15]
-
Syringe
-
Scale for weighing
Methodology:
-
Measure Tube Length: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth to reach the stomach.[12][16] Mark this length on the tube.
-
Restraint: Securely restrain the rat to keep its head and body in a straight line, which helps prevent accidental entry into the trachea.[12][17]
-
Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.[12] The animal should swallow as the tube is advanced.[12] Do not force the needle if resistance is met.[15]
-
Administration: Once the needle is in place, administer the substance slowly and steadily. The maximum recommended volume is 10-20 mL/kg.[12][15]
-
Post-Administration: Slowly withdraw the gavage tube and return the animal to its cage.[16] Monitor for any signs of respiratory distress or discomfort.[16]
Protocol 3: Intraperitoneal (IP) Injection (Mouse)
Objective: For rapid systemic exposure when IV is not feasible. It offers higher bioavailability than the oral route but avoids the first-pass metabolism associated with PO administration.
Materials:
-
Sterile 25-27 G needles and 1 mL syringes[18]
-
70% Isopropyl alcohol wipes
Methodology:
-
Restraint: Restrain the mouse by scruffing the neck and securing the tail, exposing the abdomen.[9]
-
Site Identification: Tilt the mouse's head slightly downwards. Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.[9][18][19]
-
Site Preparation: Disinfect the injection site with an alcohol wipe.[19]
-
Injection: Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[9] Gently pull back on the plunger (aspirate) to ensure no fluid or blood is drawn, which would indicate improper placement in an organ or vessel.[19]
-
Administration: Inject the substance smoothly. The maximum recommended volume is 10 mL/kg.[18]
-
Post-Injection: Withdraw the needle and return the mouse to its cage.[18] Observe for any complications such as bleeding or signs of pain.[18]
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 8. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. research.vt.edu [research.vt.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Troubleshooting & Optimization
AM-1488 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with AM-1488, a potent, orally active glycine receptor (GlyR) potentiator.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a tricyclic sulfonamide that acts as a positive allosteric modulator (PAM) of glycine receptors (GlyRs).[3] It enhances the receptor's response to its natural ligand, glycine, thereby increasing inhibitory neurotransmission.[3] This potentiation of GlyR activity is a promising avenue for the development of novel analgesics for neuropathic pain.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
While specific quantitative solubility data for this compound in common laboratory solvents is not publicly available from most vendors, a common starting point for dissolving compounds of this nature is using an organic solvent like Dimethyl Sulfoxide (DMSO). For in vivo studies, further dilution into appropriate vehicle solutions is necessary.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
For initial stock solutions, it is recommended to use 100% DMSO. The following is a general protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. Gentle warming (e.g., 37°C) or brief sonication in a water bath can aid in complete dissolution. Ensure the solution is clear before storage.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide for this compound Solubility
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Issue 1: this compound is not fully dissolving in my chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the compound may require more energy to dissolve.
-
Solutions:
-
Increase Sonication/Warming: Extend the duration of sonication or gentle warming. Be cautious with temperature to avoid compound degradation.
-
Reduce Concentration: Try preparing a lower concentration stock solution.
-
Alternative Solvents: While DMSO is a good starting point, for specific applications, other organic solvents like ethanol might be considered, although their suitability for this compound is not widely documented.
-
Issue 2: My this compound solution appears cloudy or has visible precipitate.
-
Possible Cause: This could be due to incomplete dissolution, precipitation upon standing, or the presence of impurities.
-
Solutions:
-
Re-dissolve: Attempt to redissolve the precipitate by vortexing, gentle warming, or sonication.
-
Filter Sterilization: If the solution needs to be sterile and you suspect particulate matter, you can filter it through a 0.22 µm syringe filter compatible with your solvent.
-
Check Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO, as water content can affect solubility.
-
Issue 3: this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium.
-
Possible Cause: This is a common issue for hydrophobic compounds. The drastic change in solvent polarity causes the compound to crash out of solution.
-
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of your aqueous buffer while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume.
-
Use of Surfactants or Co-solvents: For certain applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent in the final aqueous medium can help maintain solubility.[4] The compatibility and potential effects of these additives on your specific experiment should be carefully evaluated.
-
Lower Final Concentration: It may be necessary to work with a lower final concentration of this compound in your aqueous medium.
-
Data Presentation
Table 1: General Solubility of Sulfonamides in Common Solvents
Note: Specific quantitative solubility data for this compound is not publicly available. This table provides a general guide based on the solubility of similar sulfonamide compounds.
| Solvent | General Solubility | Recommendations for this compound |
| DMSO | Generally high | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to high | May be a suitable alternative to DMSO for stock solutions, but preliminary testing is advised. |
| Methanol | Moderate to high | Similar to ethanol, can be considered as an alternative solvent. |
| Water | Low to very low | This compound is expected to have poor aqueous solubility. Direct dissolution in water is not recommended. |
| Aqueous Buffers | pH-dependent | The solubility of sulfonamides can be influenced by pH. However, without specific pKa data for this compound, this is an experimental variable to be tested. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 383.42 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath or incubator set to 37°C (optional)
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 3.834 mg of this compound.
-
Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO (in this case, 1 mL) to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizations
Signaling Pathway of Glycine Receptor Potentiation by this compound
Caption: Glycine Receptor potentiation by this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: Workflow for troubleshooting this compound solubility.
References
Technical Support Center: Improving AM-1488 Stability in Experimental Buffers
Welcome to the technical support center for AM-1488. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in experimental buffers. Below, you will find troubleshooting guides and frequently asked questions to ensure the reliability and consistency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active potentiator of the glycine receptor (GlyR).[1] It acts as a positive allosteric modulator, which means it binds to a site on the GlyR distinct from the glycine binding site to enhance the receptor's response to glycine.[2][3][4] This potentiation of GlyR activity is being investigated for its therapeutic potential in treating neuropathic pain.[1][2][4] this compound has shown efficacy in reversing mechanical allodynia in animal models of neuropathic pain.[1][4]
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
Inconsistent results between experiments can often be attributed to the degradation of the small molecule in solution.[5] Factors such as buffer composition, pH, temperature, light exposure, and storage conditions can all impact the stability of this compound. It is crucial to standardize solution preparation and adhere to strict storage guidelines.[5]
Q3: What are the common causes of small molecule degradation in aqueous buffers?
Several factors can contribute to the degradation of a small molecule like this compound in aqueous buffers:
-
Hydrolysis: Molecules with functional groups like esters or amides can be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[5]
-
Oxidation: Compounds with electron-rich portions can be sensitive to oxidation, which can be promoted by dissolved oxygen or exposure to light.[5]
-
Precipitation: Poor solubility in aqueous buffers can lead to the compound precipitating out of solution over time, which can be mistaken for degradation.[5]
-
Adsorption: The compound may adsorb to the surfaces of plastic storage containers or assay plates, reducing its effective concentration.[5]
Q4: How should I prepare and store stock solutions of this compound?
To ensure the stability of your this compound stock solution, it is recommended to:
-
Solvent Choice: Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO.[5]
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[6]
-
Aliquotting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, as this can introduce moisture and promote degradation.[6][7]
-
Light Protection: Store solutions in amber vials or wrap containers in foil to protect them from light-induced degradation.[6]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Experimental Buffer
-
Possible Cause: this compound, like many small molecules, may have limited solubility in aqueous solutions. When a DMSO stock solution is diluted into an aqueous buffer, the compound can precipitate.[5][8]
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your experimental buffer as low as possible (typically ≤1%), but be aware that lower concentrations may reduce solubility. Always include a vehicle control with the same final DMSO concentration.[8][9]
-
Use of Co-solvents: Consider the use of a co-solvent in your buffer to improve solubility.[5]
-
pH Adjustment: The solubility of a compound can be pH-dependent. Experiment with different pH values within a physiologically acceptable range to find the optimal solubility for this compound.[9][10]
-
Fresh Dilutions: Prepare working solutions fresh from the stock solution immediately before each experiment.[5]
-
Issue 2: Loss of this compound Activity in Long-Term Experiments
-
Possible Cause: this compound may be degrading in the aqueous experimental buffer over the course of a long incubation period, especially at physiological temperatures (e.g., 37°C).[7]
-
Troubleshooting Steps:
-
Minimize Incubation Time: Whenever possible, design experiments to minimize the time this compound is in an aqueous solution.[7]
-
Replenish Compound: For long-term cell culture experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours).[7]
-
Addition of Antioxidants: If oxidation is suspected, the addition of antioxidants like ascorbic acid or dithiothreitol (DTT) to the buffer may help protect the compound.[5]
-
Data Presentation
Table 1: Recommended Buffer Components for Improved Small Molecule Stability
| Buffer Component | pH Range | Common Use | Considerations |
| Phosphate Buffer | 6.0 - 8.0 | Versatile, commonly used in biological assays.[11] | Can sometimes cause precipitation with certain compounds.[11] |
| Citrate Buffer | 2.5 - 6.5 | Used in a variety of formulations.[11] | Effective in a more acidic pH range.[11] |
| Acetate Buffer | 3.6 - 5.6 | Suitable for mildly acidic conditions.[11] | |
| Tris Buffer | 7.0 - 9.0 | Commonly used in molecular biology and cell culture. | Temperature can affect the pH of Tris buffers. |
Table 2: General Storage Conditions to Enhance this compound Stability
| Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C.[6] | Lower temperatures slow down chemical degradation rates.[10][12] |
| Light Exposure | Store in amber vials or protect from light.[6] | Prevents photochemical degradation.[6] |
| pH | Maintain a stable pH, generally between 4 and 8 for many drugs.[10][12] | pH can significantly influence hydrolysis and degradation rates.[10] |
| Air Exposure | Purge headspace with inert gas (e.g., argon) for long-term storage.[6] | Minimizes oxidation.[6] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
This protocol provides a general method to quickly assess the stability of this compound in a specific experimental buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the experimental buffer of interest.
-
Incubation: Aliquot the working solution into separate, sealed vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[5]
-
Analysis: Analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.[6]
Visualizations
Caption: Signaling pathway of Glycine Receptor potentiation by this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 11. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 12. Factors affecting stability of drugs | PPTX [slideshare.net]
Technical Support Center: AM-1488 & Neuronal Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AM-1488 in neuronal experiments. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges, particularly concerning off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Greater than expected or biphasic dose-response curve in neuronal activity assays.
-
Question: My dose-response curve for this compound in primary neuron cultures shows a potentiating effect at lower concentrations, but at higher concentrations (above 30 µM), I'm observing a much stronger, possibly independent, activation that doesn't fit a standard potentiation model. What could be happening?
-
Potential Cause: At concentrations exceeding 30 µM, this compound has been shown to act as a direct agonist of glycine receptors (GlyRs), with a preference for the α1 subtype.[1][2][3] This direct activation is distinct from its positive allosteric modulation (PAM) effect and can lead to a complex, biphasic dose-response.
-
Troubleshooting Steps:
-
Concentration Range Re-evaluation: Limit the concentration range in your initial experiments to below 10 µM to specifically study the PAM effects.
-
Control for Direct Agonism: Design experiments to differentiate between PAM and direct agonistic effects. This can be done by applying this compound in the absence of glycine.
-
Subtype Analysis: If possible, use neuronal populations with known GlyR subtype expression to assess if the direct agonism correlates with the presence of α1-containing GlyRs.
-
Issue 2: Unexplained changes in neuronal excitability or synaptic transmission not consistent with GlyR potentiation.
-
Question: I'm observing changes in neuronal firing patterns or synaptic release that I can't solely attribute to the potentiation of inhibitory glycinergic currents. Are there other potential targets of this compound in neurons?
-
Potential Cause: While this compound is reported to have good selectivity, as a tricyclic sulfonamide, it has the potential to interact with other neuronal targets, especially at higher concentrations.[4] Potential off-target candidates for CNS-active molecules often include other ligand-gated ion channels (e.g., GABA-A receptors), G-protein coupled receptors (GPCRs) such as serotonergic and dopaminergic receptors, and voltage-gated ion channels.[5][6][7]
-
Troubleshooting Steps:
-
Pharmacological Blockade: Use specific antagonists for suspected off-target receptors (e.g., a GABA-A receptor antagonist like bicuculline, or antagonists for serotonin or dopamine receptors) in conjunction with this compound to see if the unexpected effects are diminished.
-
Electrophysiological Characterization: Perform detailed electrophysiological recordings to characterize the observed effects. For example, voltage-clamp experiments can help identify effects on specific voltage-gated channels.
-
Consult Off-Target Screening Panels: Refer to common safety pharmacology screening panels, such as the Eurofins SafetyScreen44, to identify likely off-targets for CNS compounds and guide your pharmacological blockade experiments.[5][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active, and non-selective positive allosteric modulator (PAM) of mammalian glycine receptors (GlyRs).[1][2][3] It enhances the effect of glycine on its receptor, leading to increased chloride influx and neuronal inhibition. At higher concentrations (>30 µM), it can also act as a direct agonist of GlyRs.[1][2][3]
Q2: What are the known off-target effects of this compound?
Published data indicates that this compound has good selectivity over other cys-loop receptors, GPCRs, hERG channels, and certain pumps and enzymes.[4] However, comprehensive public screening data against a broad panel of neuronal targets is limited. The most well-documented "off-target-like" effect is its direct agonism of GlyRs at high concentrations.[1][2][3]
Q3: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound to achieve the desired potentiation of GlyRs.
-
Carefully design control experiments, including the use of this compound alone (without glycine) to check for direct activation, and co-application with relevant antagonists if off-target effects are suspected.
-
If unexpected results are observed, consider performing counter-screening against a panel of likely off-targets.
Q4: What are the recommended concentrations of this compound for in vitro neuronal assays?
For studying the positive allosteric modulation of GlyRs, concentrations in the range of 0.1 µM to 10 µM are typically effective.[8][9] To investigate the direct agonistic effects, concentrations above 30 µM are required.[1][2][3] It is always advisable to perform a full dose-response curve in your specific experimental system.
Data Presentation
Table 1: Summary of this compound Activity on Glycine Receptors
| Parameter | Value | Receptor Subtype(s) | Reference |
| Primary Activity | Positive Allosteric Modulator | α1, α2, α3 (non-selective) | [1][2][3] |
| EC50 for Potentiation | ~0.1 - 1 µM (significant potentiation) | All mammalian subtypes | [8][9] |
| Secondary Activity | Direct Agonist | α1 > α2, α3 | [1][2] |
| Concentration for Direct Agonism | > 30 µM | All mammalian subtypes | [1][2][3] |
Table 2: Potential Off-Target Classes for a CNS-Active Tricyclic Sulfonamide
| Target Class | Examples | Rationale for Consideration |
| Ligand-Gated Ion Channels | GABA-A Receptors, nAChRs, 5-HT3 Receptors | Structural similarity to GlyRs (Cys-loop family) |
| G-Protein Coupled Receptors | Serotonin (5-HT) Receptors, Dopamine (D) Receptors, Adrenergic Receptors, Muscarinic (M) Receptors, Opioid Receptors | Common off-targets for CNS-active drugs |
| Voltage-Gated Ion Channels | hERG, Voltage-gated Na+ channels, Voltage-gated Ca2+ channels | Important for neuronal excitability and common safety liabilities |
| Enzymes | Monoamine Oxidase (MAO), Acetylcholinesterase | Can be modulated by small molecules with similar structural motifs |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Differentiate PAM vs. Agonist Effects
-
Cell Preparation: Prepare primary neuronal cultures or cell lines expressing the glycine receptor subtype of interest.
-
Recording Setup: Establish a whole-cell patch-clamp configuration.
-
Baseline Glycine Response: Perfuse the cells with a low concentration of glycine (e.g., EC10) to establish a baseline current.
-
This compound Application (PAM effect): Co-perfuse with the same concentration of glycine plus varying concentrations of this compound (e.g., 0.01 µM to 10 µM). An increase in the current amplitude indicates a PAM effect.
-
Washout: Wash out this compound and glycine to allow the current to return to baseline.
-
This compound Application (Agonist effect): Perfuse with varying concentrations of this compound alone (in the absence of glycine), particularly at concentrations above 10 µM. The generation of an inward current indicates direct agonism.
-
Data Analysis: Plot the potentiation of the glycine response and the direct activation as a function of this compound concentration.
Protocol 2: Competitive Binding Assay to Screen for Off-Target Interactions
-
Target Preparation: Prepare cell membranes or purified protein for the suspected off-target receptor.
-
Radioligand Selection: Choose a radiolabeled ligand with known high affinity and specificity for the target receptor.
-
Assay Setup: In a multi-well plate, combine the membrane/protein preparation with a fixed concentration of the radioligand.
-
Competition with this compound: Add increasing concentrations of this compound to the wells.
-
Incubation and Separation: Incubate to allow binding to reach equilibrium. Separate the bound from the free radioligand (e.g., by filtration).
-
Quantification: Measure the amount of bound radioactivity.
-
Data Analysis: A decrease in the bound radioactivity with increasing concentrations of this compound indicates that it is competing with the radioligand for binding to the off-target receptor. Calculate the Ki (inhibitory constant) to quantify the affinity of this compound for the off-target.
Mandatory Visualization
Caption: Modulation of the glycine receptor by this compound.
Caption: A logical workflow for troubleshooting unexpected effects of this compound.
References
- 1. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: AM-1488 In Vivo Efficacy Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AM-1488 in in vivo experiments. The information is tailored to scientists and drug development professionals aiming to optimize the in vivo efficacy of this glycine receptor (GlyR) positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally active positive allosteric modulator (PAM) of glycine receptors (GlyRs), with a notable potentiation of GlyRα3.[1] It binds to a novel allosteric site at the interface between two alpha subunits of the receptor.[2][3] This binding enhances the receptor's response to its endogenous ligand, glycine, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of inhibitory neurotransmission is the basis for its analgesic effects, particularly in neuropathic pain models.[1][2]
Q2: What is the reported effective in vivo dose of this compound?
A2: A single oral gavage of 20 mg/kg of this compound has been shown to significantly reverse mechanical allodynia in a mouse model of neuropathic pain.[1] Distribution studies have indicated that this dose achieves a brain concentration of approximately 1 µM, which is sufficient to induce analgesic effects without significant locomotor side effects.[4][5]
Q3: What are the in vitro concentrations of this compound that show activity?
A3: In vitro electrophysiology studies have shown that this compound begins to potentiate glycine-activated currents at concentrations around 0.1 µM, with the effect reaching a plateau at approximately 10-50 µM.[4] At concentrations above 10 µM, this compound may also directly activate GlyRs, with a preference for the α1 subunit.[4][5]
Q4: Is this compound selective for specific glycine receptor subtypes?
A4: While this compound is a non-selective PAM of mammalian GlyR subtypes, it has been highlighted for its potentiation of GlyRα3.[2][4][5] It also demonstrates good selectivity over other Cys-loop receptors.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low efficacy observed at the 20 mg/kg dose. | 1. Inadequate Formulation/Solubility: this compound may not be fully dissolved or stable in the chosen vehicle, leading to lower bioavailability. | 1a. Ensure the vehicle is appropriate for a tricyclic sulfonamide structure. A common vehicle for oral gavage is 0.5% methylcellulose in water. Prepare the formulation fresh before each experiment. 1b. Gently heat and sonicate the mixture to aid dissolution, but avoid temperatures that could degrade the compound. 1c. Visually inspect the formulation for any precipitate before administration. |
| 2. Suboptimal Dosing Regimen: A single dose may not be sufficient to maintain therapeutic concentrations, especially in chronic pain models. | 2a. Consider a dose-escalation study to determine the optimal dose for your specific model and endpoint. 2b. For longer-term studies, consider twice-daily dosing or continuous delivery methods like osmotic mini-pumps to maintain steady-state concentrations. | |
| 3. Animal Model Variability: The specific pain model, species, or strain of animal may respond differently to GlyR modulation. | 3a. Review literature for the expression levels of GlyRα subunits in the relevant tissues of your animal model. 3b. Include positive controls, such as gabapentin, to validate the sensitivity of your model to analgesic compounds.[1] | |
| Unexpected side effects observed (e.g., sedation, motor impairment). | 1. High Peak Plasma Concentration: The dose administered may be leading to excessively high Cmax levels, causing off-target effects or excessive GlyR activation. | 1a. Reduce the dose and perform a dose-response study to identify the therapeutic window. 1b. Consider splitting the total daily dose into multiple smaller administrations. 1c. If using parenteral administration, switch to a slower infusion rate. |
| 2. Direct Agonist Activity: At higher concentrations (>10 µM in vitro), this compound can directly activate GlyRs, which might contribute to side effects.[4][5] | 2a. Measure plasma and brain concentrations of this compound to ensure they are within the presumed therapeutic range (around 1 µM in the brain). 2b. Correlate the onset and duration of side effects with the pharmacokinetic profile of the compound. | |
| High variability in efficacy between animals. | 1. Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variable amounts of the compound being delivered to the stomach. | 1a. Ensure all personnel are properly trained in oral gavage techniques. 1b. Use appropriate gavage needle sizes for the animals. 1c. Consider alternative, less stressful oral administration methods, such as formulated food or jelly. |
| 2. Differences in Animal Metabolism: Individual animals may metabolize the compound at different rates. | 2a. Increase the sample size per group to improve statistical power. 2b. If possible, measure plasma concentrations of this compound in a subset of animals to assess pharmacokinetic variability. |
Quantitative Data Summary
The following table summarizes the known and extrapolated in vivo and in vitro concentration-efficacy data for this compound.
| Parameter | Value | Species/System | Efficacy/Effect | Reference |
| In Vivo Oral Dose | 20 mg/kg | Mouse (neuropathic pain model) | Significant reversal of mechanical allodynia | [1] |
| Effective Brain Concentration | ~ 1 µM | Mouse | Analgesic effect without significant locomotor side effects | [4][5] |
| In Vitro Potentiation (EC50) | ~1.1 - 3.0 µM | HEK293 cells expressing various GlyR subtypes | Allosteric potentiation of glycine-evoked currents | [6] |
| In Vitro Potentiation Threshold | ~ 0.1 µM | HEK293 cells expressing GlyRs | Onset of potentiation of glycine-activated currents | [4] |
| In Vitro Potentiation Plateau | 10 - 50 µM | HEK293 cells expressing GlyRs | Maximal potentiation of glycine-evoked currents | [4] |
| In Vitro Direct Activation Threshold | > 10 µM | HEK293 cells expressing GlyRs | Direct activation of GlyR currents (more pronounced on α1) | [4][5] |
Experimental Protocols
Protocol 1: Dose-Response Study for In Vivo Efficacy of this compound
-
Animal Model: Utilize a validated model of neuropathic pain, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) model in mice or rats.
-
Compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For oral administration, prepare a suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose in sterile water. The final concentration of DMSO should be kept to a minimum (<5%).
-
Prepare fresh formulations on each day of dosing.
-
-
Dose Selection:
-
Based on the known effective dose of 20 mg/kg, select a range of doses to establish a dose-response curve. A suggested range could be 5, 10, 20, and 40 mg/kg.
-
Include a vehicle control group and a positive control group (e.g., gabapentin at an effective dose).
-
-
Administration:
-
Administer the selected doses of this compound or controls via oral gavage.
-
Ensure the volume administered is appropriate for the animal's weight (e.g., 10 mL/kg for mice).
-
-
Efficacy Assessment:
-
Measure the primary efficacy endpoint (e.g., mechanical allodynia using von Frey filaments) at baseline (before dosing) and at several time points post-dosing (e.g., 1, 2, 4, and 24 hours) to capture the time course of the analgesic effect.
-
-
Data Analysis:
-
Calculate the percent reversal of allodynia for each animal at each time point.
-
Plot the dose-response curve at the time of peak effect.
-
Determine the ED50 (the dose that produces 50% of the maximal effect).
-
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation
-
Study Design:
-
Administer a single oral dose of this compound (e.g., 20 mg/kg) to a cohort of animals.
-
At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), collect blood and brain tissue samples from subgroups of animals.
-
-
Sample Collection:
-
Collect blood via cardiac puncture or another appropriate method into tubes containing an anticoagulant.
-
Perfuse the animals with saline before collecting brain tissue to remove residual blood.
-
-
Bioanalysis:
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue.
-
Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.
-
-
Pharmacodynamic Assessment:
-
In a parallel cohort of animals, measure the analgesic effect at the same time points as the PK sampling.
-
-
Data Analysis:
-
Plot the plasma and brain concentration-time profiles of this compound.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Correlate the brain concentration of this compound with the observed analgesic effect over time to establish a PK/PD relationship.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow
Caption: Troubleshooting Logic
References
- 1. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gadconsulting.com [gadconsulting.com]
- 4. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
AM-1488 variability in experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with AM-1488, a potent positive allosteric modulator (PAM) of glycine receptors (GlyRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally active, and non-selective positive allosteric modulator (PAM) of glycine receptors (GlyRs).[1][2][3][4] It binds to a novel allosteric site on the GlyR, distinct from the glycine binding site, to increase the probability of the ion channel opening in the presence of glycine.[5] This potentiation of the glycine-activated current occurs without altering the channel's conductance.[2] At higher concentrations (typically >10 µM), this compound can also act as a direct agonist, activating the GlyR in the absence of glycine.[1][2]
Q2: Does this compound show selectivity for specific glycine receptor subtypes?
A2: this compound is considered a non-selective PAM of mammalian GlyR subtypes, potentiating currents mediated by α1, α2, and α3 subunits, both in homomeric and heteromeric configurations.[1][2] However, some studies suggest a partial preference for α1-containing GlyRs, particularly concerning its direct agonistic effects at higher concentrations.[1][2][4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and dilute to the final concentration in the experimental buffer immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. The stability of this compound in aqueous buffers at physiological temperatures for extended periods should be empirically determined for long-duration experiments.
Troubleshooting Guides
In Vitro Assay Variability
Q4: My dose-response curve for this compound is inconsistent between experiments. What could be the cause?
A4: Variability in dose-response curves can arise from several factors:
-
Dual Agonist/PAM Activity: this compound acts as a PAM at lower concentrations and a direct agonist at higher concentrations.[1] This can lead to complex dose-response curves. Ensure you are testing a wide enough concentration range to distinguish between these two effects. The transition to agonism typically occurs at concentrations above 10 µM.[1]
-
Glycine Concentration: As a PAM, the effect of this compound is dependent on the concentration of the agonist, glycine. Use a consistent, sub-saturating concentration of glycine (e.g., EC10-EC20) to reliably measure potentiation.[1] Fluctuations in the effective glycine concentration will directly impact the observed potentiation.
-
Cell Line and Receptor Expression: The type of host cell line (e.g., HEK293, CHO) and the expression level of the recombinant GlyR subtype can influence the results. Different cell lines can have varying endogenous expression of other channels or proteins that may indirectly affect the assay.[6] The stoichiometry of heteromeric receptors (α and β subunits) can also impact channel properties.[7]
-
Assay Temperature: The binding kinetics of compounds can be temperature-dependent.[8] Maintaining a consistent temperature throughout your experiments is crucial for reproducibility.
Q5: I am observing high background signal or apparent activity in my negative controls in a fluorescence-based membrane potential assay. What should I check?
A5: High background in fluorescence-based assays can be due to:
-
Compound Interference: Some compounds can interfere with the fluorescent dyes used in these assays.[9] It is advisable to perform a counterscreen with the compound in the absence of cells to check for direct effects on the dye's fluorescence.
-
Cytotoxicity: At high concentrations, the test compound or the solvent (e.g., DMSO) may be causing cell death, leading to a loss of membrane potential and a change in fluorescence. Assess cell viability in parallel with your functional assay.
-
Assay Buffer Composition: The ionic composition of your assay buffer is critical. Ensure that the ion concentrations, particularly chloride, are consistent and appropriate for the experiment.
In Vivo Study Variability
Q6: The efficacy of this compound in my animal model of neuropathic pain is variable. What are potential reasons for this?
A6: In vivo studies, particularly those involving animal models of pain, are susceptible to a high degree of variability.[10][11] Key factors to consider include:
-
Animal Model Specifics: The choice of neuropathic pain model (e.g., spared nerve injury (SNI), chronic constriction injury) can significantly influence the outcome.[10][11] Even within a model, surgical skill and minor variations in the procedure can lead to different degrees of nerve damage and, consequently, variable pain phenotypes.[11]
-
Genetic Background of Animals: The strain of the animal used can impact the development and severity of neuropathic pain, as well as the response to treatment.[11]
-
Behavioral Testing: The method of assessing pain-related behaviors (e.g., von Frey filaments for mechanical allodynia) requires careful habituation of the animals and consistent application of the stimulus to obtain reliable data.[3][12] The experimenter should be blinded to the treatment groups to avoid bias.
-
Pharmacokinetics and Route of Administration: While this compound is orally active, ensure consistent dosing and consider factors that might affect its absorption and distribution.[3]
Quantitative Data Summary
Table 1: Potency of this compound on Different Glycine Receptor Subtypes
| GlyR Subtype | EC50 (µM) for Potentiation | Maximal Potentiation (% of Glycine EC10 Response) |
| α1 | ~0.4 - 0.6 | ~1000 - 1200 |
| α2 | ~0.5 - 0.7 | ~600 - 800 |
| α3 | ~0.45 | ~1000 - 1200 |
| α1β | ~0.4 - 0.6 | ~1000 - 1200 |
| α2β | ~0.5 - 0.7 | ~600 - 800 |
| α3β | ~0.45 | ~1000 - 1200 |
Data synthesized from reported values in the literature. Actual values may vary depending on experimental conditions.[1][13]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells
This protocol is for recording glycine-activated currents and their potentiation by this compound in HEK293 cells transiently expressing a human GlyR subtype.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
One day before recording, transfect cells with the plasmid DNA encoding the desired GlyR subunit(s) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 2 ATP-Mg (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a fluorescently labeled cell with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a sub-saturating concentration of glycine (e.g., EC10) using a fast perfusion system to elicit a baseline current.
-
Co-apply the same concentration of glycine with varying concentrations of this compound to measure potentiation.[1]
-
To test for direct agonism, apply this compound in the absence of glycine.[1]
-
Fluorescence-Based Membrane Potential Assay on CHO Cells
This protocol describes a high-throughput method to screen for this compound activity using a membrane potential-sensitive dye in CHO cells stably expressing a human GlyR subtype.
-
Cell Culture:
-
Culture CHO cells stably expressing the desired GlyR subtype in a suitable medium (e.g., F-12 Ham's) with the appropriate selection antibiotic.
-
-
Assay Procedure:
-
Seed the cells into 96- or 384-well black, clear-bottom plates and grow to confluence.
-
Remove the culture medium and load the cells with a membrane potential-sensitive fluorescent dye kit according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Prepare a concentration-response plate of this compound.
-
Using a fluorescence plate reader (e.g., FLIPR), measure the baseline fluorescence.
-
Add this compound at various concentrations and incubate for a short period.
-
Add a pre-determined EC20 concentration of glycine to all wells and measure the change in fluorescence, which corresponds to the change in membrane potential due to chloride influx.[14]
-
Visualizations
Caption: Signaling pathway of GlyR potentiation by this compound.
Caption: General experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Milestone Review: Unlocking the Proteomics of Glycine Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 11. Predictive validity of behavioural animal models for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of AM-1488 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of AM-1488 and its derivatives. This compound is a tricyclic sulfonamide known as a potent positive allosteric modulator (PAM) of glycine receptors (GlyRs), which has shown potential in pre-clinical models for treating neuropathic pain.[1][2][3][4] The synthesis of its complex scaffold can present several challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Pyrazole Core Synthesis
Question 1: What are the common reasons for low yields during the synthesis of the substituted pyrazole core?
Answer: Low yields in pyrazole synthesis are a frequent issue. The formation of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a hydrazine derivative.[5][6] Key factors influencing the yield include:
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products. Aprotic dipolar solvents can sometimes yield better results than traditional polar protic solvents like ethanol.[7]
-
Hydrazine Salt Stability: The choice and stability of the hydrazine salt are crucial. Using the hydrochloride salt is common, but its reactivity can be influenced by the choice of base.
-
Catalyst Efficiency: While many pyrazole syntheses are acid- or base-catalyzed, some modern methods use catalysts like nano-ZnO or copper triflate to improve efficiency and yield.[7]
-
Work-up Procedure: Inefficient extraction or purification can lead to product loss.
Troubleshooting Guide: Low Pyrazole Yield
| Observed Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Reaction fails to proceed to completion (starting material remains). | Insufficient reaction time or temperature. | Increase reaction time and/or temperature incrementally. Consider switching to a higher-boiling point solvent. |
| Multiple spots on TLC, indicating side products. | Incorrect stoichiometry or non-optimal pH. | Verify the stoichiometry of reactants. Adjust the amount of acid or base catalyst. Consider a buffered system. |
| Low yield after purification. | Poor regioselectivity leading to isomeric products that are difficult to separate. | Modify the substituents on the 1,3-dicarbonyl compound to favor the desired regioisomer. Explore alternative synthetic routes known for high regioselectivity.[8] |
| Product degradation during work-up. | Harsh acidic or basic conditions during extraction. | Use a milder work-up procedure, employing saturated sodium bicarbonate or dilute acid washes. Ensure the product is stable under the chosen conditions. |
Section 2: Suzuki-Miyaura Cross-Coupling
Question 2: How can I optimize an inefficient Suzuki-Miyaura cross-coupling reaction when attaching aryl groups to the pyrazole core?
Answer: The Suzuki-Miyaura coupling is a cornerstone reaction for C-C bond formation but can be challenging to optimize.[9] Success depends on a delicate balance of several interacting parameters.[9][10] Inefficiency often manifests as low yield, the presence of starting materials, or the formation of a homo-coupled by-product from the boronic acid.
Key Parameters for Optimization:
-
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and the ligand is critical. Electron-rich, bulky phosphine ligands often improve the efficiency of oxidative addition and reductive elimination steps.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid in the transmetalation step. The strength and solubility of the base can dramatically affect the reaction rate and yield.
-
Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is required. Common choices include toluene, DMF, THF, and aqueous mixtures (e.g., toluene/water).[9]
-
Temperature: The reaction temperature influences the rates of all steps in the catalytic cycle. While higher temperatures can increase reaction speed, they may also lead to catalyst decomposition or side reactions.[9]
Data Summary: Suzuki Coupling Optimization Parameters
| Parameter | Variable | General Impact on Reaction | Considerations for this compound Derivatives |
|---|---|---|---|
| Catalyst Loading | 0.5 - 5 mol% | Higher loading can increase reaction rate but also cost and catalyst residues. | Start with 1-2 mol%. Increase if the reaction is sluggish. |
| Ligand | Buchwald-type, PPh₃, etc. | Ligand choice affects catalyst stability and activity. | For sterically hindered substrates, consider bulky biarylphosphine ligands. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases (Cs₂CO₃) can accelerate transmetalation but may not be compatible with all functional groups. | K₃PO₄ is often a good starting point for complex substrates. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | The solvent affects the solubility of reactants and the stability of the catalytic species. | A 2-phase system like Toluene/Water or Dioxane/Water is often effective. |
| Temperature | 50 - 110 °C | Higher temperatures generally increase the reaction rate.[9] | Start around 80-90 °C. Avoid excessively high temperatures that could degrade the catalyst or sensitive functional groups. |
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 3: Purification and Stability
Question 3: I am observing persistent impurities after chromatographic purification of my final this compound derivative. What are their likely sources and how can I remove them?
Answer: Purification is a critical final step where several common issues can arise. Persistent impurities often co-elute with the desired product.
Common Impurities and Removal Strategies:
-
Palladium Residues: Residual palladium from coupling reactions can be difficult to remove and may interfere with biological assays.
-
Solution: Use a metal scavenger (e.g., silica-based thiourea or thiol resins) after the reaction work-up but before final chromatography.
-
-
Homo-coupled By-products: Ar-Ar or Pyrazole-Pyrazole by-products from the Suzuki reaction can be chromatographically similar to the desired product.
-
Solution: Optimize the stoichiometry of the Suzuki reaction; a slight excess of the boronic acid can sometimes minimize halide homo-coupling. If separation is difficult, consider recrystallization if the product is a solid.
-
-
Isomeric By-products: If regioselectivity was not perfect during the pyrazole synthesis, you may carry isomers through the entire synthetic sequence.
-
Solution: This is best addressed earlier in the synthesis. However, specialized chromatography (e.g., chiral HPLC for enantiomers or supercritical fluid chromatography) may be required for separation.
-
-
Degradation Products: this compound derivatives may be sensitive to prolonged exposure to light, strong acids/bases, or certain solvents.
-
Solution: Store intermediates and the final product under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures. Use caution during work-up procedures to avoid harsh conditions.
-
Experimental Protocols and Workflows
Protocol: General Procedure for Suzuki-Miyaura Coupling
Disclaimer: This is a representative protocol. Optimal conditions must be determined for each specific substrate combination.
-
Reagent Preparation: To an oven-dried flask, add the pyrazole halide (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq) and any additional ligand under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Caption: A logical workflow for synthesizing and troubleshooting this compound derivatives.
References
- 1. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. researchgate.net [researchgate.net]
AM-1488 quality control and purity assessment
Technical Support Center: AM-1488
Disclaimer: this compound is a hypothetical compound used for illustrative purposes. The information provided below is based on general principles of quality control for small molecule drug candidates and does not pertain to any real-world compound.
Frequently Asked Questions (FAQs)
1. General Handling and Storage
-
Q1: How should this compound be stored to ensure its stability?
-
A1: this compound is sensitive to light and moisture. For long-term storage, it should be stored at -20°C in a tightly sealed container with a desiccant. For short-term use (up to one week), it can be stored at 4°C. Always protect the compound from direct light by using amber vials or by wrapping the container in aluminum foil.
-
-
Q2: What is the recommended solvent for dissolving this compound?
-
A2: this compound is soluble in DMSO (dimethyl sulfoxide) up to 50 mM and in ethanol up to 10 mM. For cell-based assays, it is recommended to make a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is below 0.1% to avoid solvent-induced toxicity.
-
2. Purity and Quality Control
-
Q3: What is the minimum acceptable purity level for this compound for in vitro and in vivo studies?
-
A3: For in vitro assays, a purity of ≥98% as determined by HPLC is recommended. For in vivo animal studies, a higher purity of ≥99% is advised to minimize the potential off-target effects from impurities.
-
-
Q4: How can I verify the identity of the this compound I received?
-
A4: The identity of this compound can be confirmed by comparing the experimental data from ¹H NMR and High-Resolution Mass Spectrometry (HRMS) with the reference data provided in the Certificate of Analysis (CoA). The observed molecular weight should be within ±5 ppm of the theoretical mass.
-
-
Q5: What are the common impurities associated with this compound?
Troubleshooting Guides
1. HPLC Analysis Issues
-
Q6: I am seeing peak tailing in my HPLC chromatogram for this compound. What could be the cause?
-
A6: Peak tailing is a common issue in HPLC and can be caused by several factors.[5][6]
-
Secondary Silanol Interactions: The stationary phase may have unreacted silanol groups that interact with basic functional groups in this compound. Try using a mobile phase with a lower pH or adding a competing base like triethylamine (TEA).
-
Column Overload: Injecting too much sample can lead to peak distortion.[6] Try reducing the injection volume or the sample concentration.
-
Column Degradation: The column may be nearing the end of its lifespan. A void at the column inlet or contamination can also cause tailing.[6] Try flushing the column or replacing it if necessary.
-
-
-
Q7: The retention time for my this compound peak is shifting between injections. How can I fix this?
-
A7: Retention time variability can compromise the reliability of your results.[7]
-
Temperature Fluctuations: Ensure that the column is properly thermostatted, as changes in temperature can affect retention time.[6]
-
Mobile Phase Composition: The mobile phase composition may be changing over time due to evaporation of the more volatile component.[7] Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Column Equilibration: The column may not be fully equilibrated between injections, especially in gradient elution.[6][7] Increase the equilibration time to ensure the column is ready for the next injection.
-
-
2. NMR Spectroscopy Issues
-
Q8: The peaks in my ¹H NMR spectrum of this compound are broad. What should I do?
-
A8: Broad peaks in an NMR spectrum can obscure important structural information.[8]
-
Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shim the spectrometer before acquiring the spectrum.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Dilute the sample and re-acquire the spectrum.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. If suspected, try dissolving the sample in a different solvent and filtering it.
-
-
-
Q9: I am unable to see the proton signal for an expected -OH or -NH group in my ¹H NMR spectrum. Why?
-
A9: Protons on heteroatoms like oxygen and nitrogen are exchangeable and their signals can be broad or even disappear.
-
Solvent Exchange: If you are using a protic solvent like methanol-d4, the -OH or -NH proton can exchange with the deuterium in the solvent, causing the peak to disappear.[8]
-
D₂O Shake: To confirm the presence of an exchangeable proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear.[8]
-
-
Data Presentation
Table 1: Purity and Impurity Profile Specifications for this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥98.0% (for in vitro use) | HPLC |
| ≥99.0% (for in vivo use) | HPLC | |
| Individual Unidentified Impurity | ≤0.10% | HPLC |
| Total Impurities | ≤2.0% | HPLC |
| Residual Solvents | ≤5000 ppm (e.g., Ethyl Acetate) | GC-MS |
| Water Content | ≤0.5% | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient from 5% to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute.
-
Hold at 5% B for 2 minutes for equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of Acetonitrile and Water.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16 or 32 scans for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the peaks and compare the chemical shifts and coupling patterns to the reference spectrum.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Hypothetical Signaling Pathway Inhibition by this compound.
References
- 1. enovatia.com [enovatia.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of AM-1488 and Other Glycine Receptor Potentiators
For Researchers, Scientists, and Drug Development Professionals
The glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system, has emerged as a promising therapeutic target for managing chronic pain and other neurological disorders. Positive allosteric modulators (PAMs) of GlyRs, which enhance the receptor's response to its endogenous ligand glycine, are of particular interest. This guide provides a detailed comparison of AM-1488, a novel tricyclic sulfonamide, with other known GlyR potentiators, including ivermectin, cannabinoids, and neurosteroids. The information is supported by experimental data to aid researchers in their evaluation of these compounds.
Overview of this compound
This compound is a potent and orally active positive allosteric modulator of glycine receptors.[1] It belongs to a novel class of tricyclic sulfonamides and has demonstrated significant analgesic effects in preclinical models of neuropathic pain.[2] this compound enhances the response of GlyRs to glycine and has been shown to be a non-selective PAM for all mammalian GlyR subtypes.[3][4] A related compound, AM-3607, binds to a novel allosteric site on the GlyRα3 subunit, located at the interface between two subunits and adjacent to the orthosteric glycine binding site.[2]
Quantitative Comparison of GlyR Potentiators
The following table summarizes the key quantitative data for this compound and other major classes of GlyR potentiators, focusing on their potency (EC50) and efficacy (maximal potentiation) on different GlyR subtypes.
| Compound/Class | GlyR Subtype | EC50 (µM) | Maximal Potentiation (%) | Notes |
| This compound | α1 | 1.1 ± 0.1 | 1262 ± 143 | Non-selective potentiation across subtypes.[3] |
| α1β | 1.8 ± 0.1 | 1454 ± 243 | [3] | |
| α2 | 2.4 ± 0.7 | 1112 ± 143 | [3] | |
| α2β | 1.3 ± 0.1 | 995 ± 205 | [3] | |
| α3 | 2.1 ± 0.5 | 1501 ± 172 | [3] | |
| α3β | 3.0 ± 0.1 | 1774 ± 201 | [3] | |
| Ivermectin | α1 | Potentiation at ≥ 0.03 | - | Also acts as a direct, irreversible agonist at higher concentrations (≥0.03 µM).[5] |
| α1β | Potentiation at ≥ 0.03 | - | [5] | |
| Cannabinoids | ||||
| Δ⁹-THC | α1 | - | 1156 ± 472 | Less potentiation on α2 subtypes. |
| α2 | - | 232 ± 35 | [6] | |
| α3 | - | 1127 ± 142 | [6] | |
| Cannabidiol (CBD) | Homomeric & Heteromeric | Low micromolar | - | Also shows modest agonist activity at high micromolar concentrations. |
| Neurosteroids | Various | Variable | Variable | Effects are highly dependent on the specific steroid structure; some potentiate while others inhibit GlyR function.[7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the glycine receptor signaling pathway and a typical experimental workflow for evaluating GlyR potentiators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivermectin, an unconventional agonist of the glycine receptor chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid potentiation of glycine receptors contributes to cannabis-induced analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurosteroids as Selective Inhibitors of Glycine Receptor Activity: Structure-Activity Relationship Study on Endogenous Androstanes and Androstenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AM-1488's Analgesic Efficacy in Neuropathic Pain
For Immediate Release
This guide provides a comprehensive comparison of the analgesic properties of AM-1488, a novel glycine receptor (GlyR) positive allosteric modulator (PAM), with alternative compounds. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the glycinergic system for the treatment of chronic pain.
Executive Summary
This compound has demonstrated significant analgesic effects in preclinical models of neuropathic pain. It functions as a potent, non-selective positive allosteric modulator of all major glycine receptor subtypes. In a mouse model of neuropathic pain, orally administered this compound reversed mechanical allodynia to a similar extent as the established analgesic, gabapentin.[1] Furthermore, a structurally related analog, AM-3607, has been shown to possess even greater potency. This guide will delve into the available quantitative data, detail the experimental methodologies used to validate these findings, and provide visual representations of the underlying mechanisms and workflows.
In Vitro Profile of this compound
This compound's mechanism of action is centered on the potentiation of glycine-mediated currents through GlyRs, which are crucial inhibitory neurotransmitter receptors in the spinal cord.
Comparative Potency on Glycine Receptor Subtypes
Electrophysiological studies on human embryonic kidney (HEK293) cells expressing various human GlyR subtypes have quantified the potentiation effects of this compound. The compound enhances glycine-evoked currents in a concentration-dependent manner across all tested α subunits (α1, α2, and α3) in both homomeric and heteromeric (with the β subunit) configurations.[2][3]
| GlyR Subtype | EC50 (µM) of this compound Potentiation | Maximal Potentiation (% of control) |
| α1 | 0.49 ± 0.11 | 1550 ± 250 |
| α2 | 0.55 ± 0.12 | 1200 ± 200 |
| α3 | 0.45 ± 0.10 | 1600 ± 300 |
| α1β | 0.52 ± 0.13 | 1500 ± 280 |
| α2β | 0.60 ± 0.15 | 1150 ± 220 |
| α3β | 0.48 ± 0.12 | 1650 ± 320 |
Data synthesized from Lara et al. (2025). EC50 values represent the concentration of this compound required to achieve 50% of its maximal potentiation effect. Maximal potentiation is expressed as the percentage increase in the glycine-evoked current in the presence of a saturating concentration of this compound compared to the current evoked by glycine alone.
In Vivo Analgesic Efficacy
The analgesic effects of this compound have been validated in the spared nerve injury (SNI) mouse model of neuropathic pain, where it has been shown to alleviate mechanical allodynia.
Comparison with Gabapentin and AM-3607
While a direct head-to-head dose-response study featuring all three compounds in a single publication is not available, existing literature indicates that this compound exhibits comparable efficacy to gabapentin in reversing tactile allodynia.[1] Furthermore, the analog AM-3607 is reported to be significantly more potent than this compound.[1]
| Compound | Effective Dose Range (in mouse neuropathic pain models) | Key Findings |
| This compound | Not explicitly stated in available abstracts, but efficacy is comparable to gabapentin. | Orally active, reverses mechanical allodynia without motor side effects.[1] |
| Gabapentin | 30-100 mg/kg, i.p. | Dose-dependently reverses mechanical allodynia.[4][5] |
| AM-3607 | Not explicitly stated, but noted to be more potent than this compound. | Enhanced potency due to structural modification.[1] |
Note: The dose ranges and administration routes for gabapentin are derived from multiple studies and may not be directly comparable to the conditions used for testing this compound.
Signaling Pathway and Mechanism of Action
This compound and its analogs bind to a novel allosteric site on the GlyR, distinct from the glycine binding site. This binding event increases the receptor's affinity for glycine and enhances the channel's opening probability, leading to an increased influx of chloride ions and hyperpolarization of the postsynaptic neuron. This enhanced inhibitory neurotransmission in the dorsal horn of the spinal cord is believed to be the primary mechanism underlying its analgesic effects.
Experimental Protocols
In Vivo: Spared Nerve Injury (SNI) and Von Frey Test
Objective: To induce a state of chronic neuropathic pain and assess mechanical allodynia.
Protocol:
-
Animal Model: Adult male C57BL/6 mice are used.
-
SNI Surgery: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The tibial and common peroneal nerves are ligated with silk suture and sectioned, leaving the sural nerve intact.[6][7][8] Sham-operated animals undergo the same procedure without nerve ligation and sectioning.
-
Drug Administration: this compound, AM-3607, or gabapentin are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle used is typically a solution of saline or a specific formulation for insoluble compounds.
-
Von Frey Test: Mechanical sensitivity is assessed using von Frey filaments.[6][9] Mice are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw in the sural nerve territory. The 50% paw withdrawal threshold is determined using the up-down method. A significant increase in the withdrawal threshold after drug administration compared to baseline indicates an analgesic effect.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the potentiation of glycine-evoked currents by this compound in a controlled cellular environment.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in appropriate media.[10][11][12][13] Cells are transiently transfected with plasmids encoding the desired human glycine receptor subunits (e.g., α1, α2, α3, and β).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.[10][11][12][13]
-
Pipette Solution (Intracellular): Contains CsCl to block potassium currents and EGTA to chelate calcium.
-
External Solution: Standard extracellular solution containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose.
-
Drug Application: Glycine and this compound are applied to the cells via a rapid solution exchange system.
-
-
Data Acquisition and Analysis: Glycine-evoked currents are recorded in the absence and presence of varying concentrations of this compound. The potentiation is calculated as the percentage increase in current amplitude. Concentration-response curves are generated, and EC50 values are determined by fitting the data to the Hill equation.
Conclusion
This compound represents a promising therapeutic lead for the treatment of neuropathic pain. Its potent, non-selective positive allosteric modulation of glycine receptors translates to significant analgesic efficacy in preclinical models, comparable to that of gabapentin. The enhanced potency of its analog, AM-3607, further highlights the potential of this chemical scaffold. Further research, including head-to-head in vivo comparisons and detailed pharmacokinetic profiling, is warranted to fully elucidate the therapeutic window and clinical potential of this novel class of analgesics.
References
- 1. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for the dosing time-dependency of anti-allodynic effects of gabapentin in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 7. youtube.com [youtube.com]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 9. Spared nerve injury causes motor phenotypes unrelated to pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AM-1488 and AM-3607: Potency and Efficacy as Glycine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AM-1488 and AM-3607, two tricyclic sulfonamide positive allosteric modulators (PAMs) of the glycine receptor (GlyR). These compounds are of significant interest in the field of neuroscience and pharmacology for their potential therapeutic applications, particularly in the management of neuropathic pain. This document summarizes their potency and efficacy based on available experimental data, details the experimental protocols used for their characterization, and visualizes the relevant biological pathways and workflows.
Introduction to this compound and AM-3607
This compound and AM-3607 are potent, central nervous system (CNS)-penetrant potentiators of GlyRs.[1] GlyRs are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.[2] By binding to an allosteric site on the receptor, these PAMs enhance the effect of the endogenous agonist, glycine, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This inhibitory action is a key target for the development of novel analgesics.[3] Both compounds have been highlighted as exemplary products of rational drug design.[1]
Potency and Efficacy: A Comparative Overview
Quantitative Data for this compound
This compound has been characterized as a potent, non-selective PAM of mammalian GlyR subtypes, exhibiting similar efficacy across different alpha subunits.[3][5] It also displays some direct agonistic activity at higher concentrations, with a preference for α1-containing GlyRs.[5] The following table summarizes the key quantitative data for this compound's potentiation of various GlyR subtypes.
| GlyR Subtype | EC₅₀ for Potentiation (µM) | Maximal Potentiation (%) | Direct Activation at 100 µM (% of max glycine current) | Reference |
| α1 | 0.53 ± 0.08 | 1060 ± 190 | ~28% | [5] |
| α2 | 0.61 ± 0.12 | 750 ± 130 | ~22% | [5] |
| α3 | 0.58 ± 0.09 | 980 ± 150 | ~21% | [5] |
| α1β | 0.55 ± 0.10 | 1020 ± 180 | N/A | [5] |
| α2β | 0.65 ± 0.14 | 790 ± 140 | N/A | [5] |
| α3β | 0.60 ± 0.11 | 950 ± 160 | N/A | [5] |
N/A: Data not available in the cited source.
Qualitative Comparison of AM-3607
AM-3607 is described as a potentiator of the same class as this compound but with "increased potency".[4] This suggests that it would likely exhibit a lower EC₅₀ for GlyR potentiation. The high potency of AM-3607 led to its use in co-crystallization studies with the human GlyRα3, providing valuable structural insights into the binding of this class of molecules.[4][6] The binding of AM-3607 occurs at a novel allosteric site located at the interface between two alpha subunits.[5]
Experimental Protocols
The characterization of this compound and AM-3607 as GlyR PAMs primarily relies on electrophysiological techniques, particularly whole-cell patch-clamp recordings from human embryonic kidney (HEK293) cells transiently or stably expressing specific GlyR subtypes.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the potentiation of glycine-evoked currents by this compound or AM-3607.
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently transfected with plasmids encoding the desired human GlyR α and β subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recording:
-
Coverslips with transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, and 11 EGTA (pH adjusted to 7.2 with CsOH).
-
Whole-cell configuration is established on a GFP-positive cell.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Glycine at a concentration that elicits a submaximal response (e.g., EC₁₀-EC₂₀) is applied to the cell via a rapid solution exchange system.
-
Once a stable baseline glycine-evoked current is established, glycine is co-applied with varying concentrations of the test compound (this compound or AM-3607).
-
The potentiation of the glycine-evoked current is measured as the percentage increase in current amplitude in the presence of the modulator compared to the current evoked by glycine alone.
-
Concentration-response curves are generated by plotting the percentage potentiation against the log concentration of the modulator, and the EC₅₀ and maximal potentiation are determined by fitting the data to a sigmoidal dose-response equation.
Mandatory Visualizations
Glycine Receptor Signaling Pathway and PAM Modulation
Caption: Glycine receptor activation and positive allosteric modulation.
Experimental Workflow for Potency and Efficacy Assessment
Caption: Workflow for assessing PAM potency and efficacy.
Conclusion
Both this compound and AM-3607 are significant research tools and potential therapeutic leads due to their potent positive allosteric modulation of glycine receptors. While AM-3607 is reported to have higher potency, detailed quantitative data for this compound is more readily available in the public domain. The experimental protocols outlined provide a robust framework for the continued investigation and comparison of these and other novel GlyR modulators. Further studies directly comparing the potency and efficacy of this compound and AM-3607 under identical experimental conditions would be highly valuable to the research community.
References
- 1. researchgate.net [researchgate.net]
- 2. The inhibitory neuronal glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine Receptors in Spinal Nociceptive Control—An Update - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AM-1488 Activity Across Glycine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of AM-1488, a potent and orally active positive allosteric modulator (PAM) of the glycine receptor (GlyR), across different GlyR subtypes. The data presented herein is based on studies utilizing human embryonic kidney (HEK293) cells recombinantly expressing various human GlyR α and β subunits. This guide is intended to serve as a valuable resource for researchers investigating glycinergic signaling and developing novel therapeutics targeting this system.
Mechanism of Action
This compound enhances the activity of glycine receptors, which are ligand-gated chloride ion channels crucial for mediating inhibitory neurotransmission in the central nervous system.[1][2] As a positive allosteric modulator, this compound binds to a site on the GlyR distinct from the glycine binding site. This binding potentiates the receptor's response to glycine, leading to an increased influx of chloride ions upon glycine binding. The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, a mechanism of significant interest for conditions such as neuropathic pain.[1][2]
Comparative Activity of this compound
This compound has been demonstrated to be a non-selective PAM, exhibiting activity across multiple GlyR subtypes.[3][4] The following table summarizes the potentiation of different human GlyR subunit combinations expressed in HEK293 cells by this compound. The data is derived from whole-cell electrophysiology recordings, a standard method for assessing ion channel function.
| GlyR Subunit Composition | Cell Line | Assay Type | This compound Concentration for Potentiation | Key Findings | Reference |
| Homomeric α1 | HEK293 | Electrophysiology | ~0.1 µM and higher | Potent potentiation of glycine-evoked currents. This compound also displays some direct agonistic activity at higher concentrations, with a preference for the α1 subtype. | [3] |
| Homomeric α2 | HEK293 | Electrophysiology | ~0.1 µM and higher | Significant potentiation of glycine-evoked currents. | [5] |
| Homomeric α3 | HEK293 | Electrophysiology | ~0.1 µM and higher | Robust potentiation of glycine-evoked currents. | [4][5] |
| Heteromeric α1β | HEK293 | Electrophysiology | ~0.1 µM and higher | Potentiation of glycine-evoked currents observed. | [5] |
| Heteromeric α2β | HEK293 | Electrophysiology | ~0.1 µM and higher | Potentiation of glycine-evoked currents observed. | [5] |
| Heteromeric α3β | HEK293 | Electrophysiology | ~0.1 µM and higher | Potentiation of glycine-evoked currents observed. | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the glycine receptor modulated by this compound and a typical experimental workflow for assessing its activity.
Caption: Glycine receptor signaling pathway modulated by this compound.
References
- 1. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of AM-1488 and Pregabalin in the Context of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of AM-1488, a novel positive allosteric modulator of glycine receptors, and pregabalin, an established α2δ ligand, for the potential treatment of neuropathic pain. This document synthesizes preclinical and clinical data to objectively compare their mechanisms of action, efficacy, and experimental foundations.
Executive Summary
This compound and pregabalin represent two distinct pharmacological approaches to alleviating neuropathic pain. Pregabalin, a structural analogue of GABA, exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.[1][2][3] In contrast, this compound, a tricyclic sulfonamide, acts as a positive allosteric modulator (PAM) of glycine receptors (GlyRs), enhancing inhibitory neurotransmission in the central nervous system.[4][5] While pregabalin is a widely approved medication with extensive clinical data, this compound is a preclinical candidate with promising early-stage results. This guide will delve into the available data for a comprehensive comparison.
Mechanism of Action
The fundamental difference between this compound and pregabalin lies in their molecular targets and the signaling pathways they modulate.
Pregabalin: As a gabapentinoid, pregabalin does not directly interact with GABA receptors despite its structural similarity to the neurotransmitter.[1] Its primary mechanism involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system.[2][6] This interaction is thought to reduce calcium influx into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[3][7] This reduction in excitatory signaling is believed to underlie its analgesic, anticonvulsant, and anxiolytic effects.[1][2]
This compound: This compound operates on the glycinergic system, a key component of inhibitory neurotransmission, particularly in the spinal cord and brainstem.[5][8] this compound is a potent, non-selective positive allosteric modulator of mammalian glycine receptor subtypes.[4][5] It binds to a novel allosteric site on the GlyR, distinct from the glycine binding site, and enhances the receptor's response to its endogenous ligand, glycine.[9][10] This potentiation of inhibitory chloride currents leads to a dampening of neuronal excitability, which is a proposed mechanism for its analgesic effects in chronic pain states.[5][8] Notably, this compound has also been shown to have agonistic activity, with a partial preference for α1 GlyRs.[4][5]
Signaling Pathway Diagrams
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-1488: A Non-Selective Positive Allosteric Modulator of Glycine Receptors
A Comparative Guide for Researchers and Drug Development Professionals
AM-1488, a novel tricyclic sulfonamide, has emerged as a potent positive allosteric modulator (PAM) of glycine receptors (GlyRs), demonstrating potential as a therapeutic agent, particularly in the context of chronic pain. This guide provides a comprehensive assessment of the specificity of this compound for GlyR subtypes, comparing its performance with other notable GlyR modulators and presenting supporting experimental data and protocols.
Executive Summary
This compound acts as a potent, non-selective positive allosteric modulator across mammalian glycine receptor subtypes.[1][2][3][4] In addition to its PAM activity, it also functions as a direct agonist, with a partial preference for the α1 GlyR subtype.[1][2][3][4] Its favorable selectivity profile against other Cys-loop receptors and various other protein targets underscores its potential as a specific tool for studying glycinergic signaling and as a lead compound for drug development.[5] This guide will delve into the quantitative specifics of its activity, compare it with other modulators like ivermectin and strychnine, and provide detailed experimental methodologies.
Comparative Analysis of this compound and Other GlyR Modulators
The following tables summarize the quantitative data on the activity of this compound and selected alternative compounds on various GlyR subtypes.
Table 1: Potentiation of Glycine-Evoked Currents by this compound
| GlyR Subtype | EC50 (µM) for Potentiation | Maximal Potentiation (% of control) |
| α1 | ~0.1 - 10 | Not significantly different from other subtypes |
| α2 | ~0.1 - 10 | Not significantly different from other subtypes |
| α3 | ~0.1 - 10 | Not significantly different from other subtypes |
| α1β | ~0.1 - 10 | Not significantly different from other subtypes |
| α2β | ~0.1 - 10 | Not significantly different from other subtypes |
| α3β | ~0.1 - 10 | Not significantly different from other subtypes |
Data synthesized from multiple sources indicating non-selective potentiation.[2][3][6]
Table 2: Direct Agonist Activity of this compound
| GlyR Subtype | Agonist-Evoked Current (% of Maximal Glycine Current at 100 µM) |
| α1 | > 25% |
| α2 | > 20% |
| α3 | > 20% |
| α1β | Similar to α1 |
Data indicates a partial preference for the α1 subtype as a direct agonist.[2][5]
Table 3: Comparison with Alternative GlyR Modulators
| Compound | Mechanism of Action | GlyR Subtype Specificity | Key Characteristics |
| This compound | Positive Allosteric Modulator & Partial Agonist | Non-selective PAM, partial preference for α1 as an agonist.[1][2][3][4] | Potent, CNS-penetrant, with good selectivity over other receptors.[5][7][8] |
| Ivermectin | Positive Allosteric Modulator & Partial Agonist | Generally non-selective, though some studies suggest minor variations.[3][7][9] | Dual, potent activity; acts at a distinct allosteric site.[10][11] |
| Strychnine | Competitive Antagonist | Generally non-selective among α subunits.[12][13][14] | High-affinity antagonist, classic tool for identifying GlyR activity.[12][15] |
| 2,6-di-tert-butylphenol (2,6-DTBP) | Positive Allosteric Modulator | Enhances α1 and α3 GlyRs.[8] | A non-sedative analog of propofol.[8] |
Signaling Pathways and Binding Sites
This compound and related tricyclic sulfonamides bind to a novel allosteric site located at the interface between two adjacent α subunits in the extracellular domain, near the orthosteric glycine binding site.[8][16] This binding event enhances the receptor's response to glycine, leading to increased chloride influx and neuronal inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the specificity of this compound.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is used to measure macroscopic currents from the entire cell in response to the application of glycine and modulators.
References
- 1. Single-Channel Recording of Glycine Receptors in Human Embryonic Kidney (HEK) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentameric Ligand-Gated Ion Channels as Pharmacological Targets Against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Determinants of Ivermectin Sensitivity at the Glycine Receptor Chloride Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Strychnine - Wikipedia [en.wikipedia.org]
- 13. Subunit Composition of Strychnine-sensitive Glycine Receptors Expressed by Adult Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence for strychnine-sensitive glycine receptors in human amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-1488: A Novel Analgesic Targeting Glycine Receptors Shows Promise in Preclinical Pain Models
AM-1488, a potent and orally active positive allosteric modulator (PAM) of glycine receptors (GlyRs), has demonstrated significant analgesic effects in preclinical studies, positioning it as a potential therapeutic for chronic and neuropathic pain. Research indicates that this compound effectively reverses mechanical allodynia in animal models of nerve injury, with an efficacy comparable to the established analgesic, gabapentin, but without associated sedative or motor side effects.
This compound's mechanism of action centers on its ability to enhance the function of glycine receptors, which are crucial inhibitory ligand-gated ion channels in the central nervous system.[1][2] Specifically, it binds to a novel allosteric site on the GlyR, distinct from the glycine binding site, and potentiates the receptor's response to its natural ligand, glycine.[1] This enhancement of inhibitory signaling in the spinal cord is believed to counteract the hyperexcitability of neurons that contributes to chronic pain states.[3][4]
Preclinical investigations have highlighted the potential of this compound as a non-opioid analgesic. In a mouse model of neuropathic pain, oral administration of this compound resulted in a significant reversal of mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.[1][5] Notably, this effect was achieved at doses that did not produce sedation or impair motor coordination, common dose-limiting side effects of many existing analgesics.[4][5]
Comparative Efficacy
To contextualize the analgesic potential of this compound, its performance has been compared to existing pain therapies. The following table summarizes the available preclinical comparative data.
| Analgesic | Mechanism of Action | Efficacy in Neuropathic Pain Model (Mechanical Allodynia) | Sedative/Motor Side Effects |
| This compound | Glycine Receptor Positive Allosteric Modulator | Significant reversal | Not observed at efficacious doses[4][5] |
| Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels | Significant reversal | Yes |
Signaling Pathway and Experimental Workflow
The development and evaluation of this compound involve specific experimental procedures to determine its efficacy and mechanism of action.
Experimental Protocols
A key experiment to assess the efficacy of analgesics in animal models of neuropathic pain is the von Frey test, which measures mechanical allodynia.
Von Frey Test for Mechanical Allodynia:
-
Animal Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response Observation: A positive response is recorded when the animal briskly withdraws its paw upon filament application.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method, which determines the filament force required to elicit a withdrawal response in 50% of applications.
-
Drug Administration: this compound, a comparator drug, or a vehicle is administered (e.g., orally).
-
Post-Dosing Measurement: The 50% paw withdrawal threshold is measured again at various time points after drug administration to determine the drug's effect on mechanical sensitivity.
Further Developments
An optimized analog of this compound, named AM-3607, has been developed with even greater potency.[1] Structural studies have revealed that AM-3607 binds to a novel allosteric site at the interface between subunits of the GlyRα3 receptor.[1] This detailed understanding of the binding site provides a foundation for the structure-based design of a new generation of GlyR modulators for the treatment of neuropathic pain.[1]
References
- 1. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validating the In Vivo Efficacy of AM-1488: A Comparison Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of AM-1488, a potent positive allosteric modulator (PAM) of glycine receptors (GlyRs), with alternative analgesic compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the glycinergic system for pain management. This document summarizes the mechanism of action of this compound, presents available in vivo efficacy data, and details experimental protocols for validation, with a specific focus on the use of knockout models to confirm on-target effects.
Introduction to this compound and the Glycinergic System in Pain
Chronic pain is a significant global health issue with a substantial need for novel, effective, and safe analgesics. The glycinergic system, a major inhibitory neurotransmitter system in the spinal cord and brainstem, has emerged as a promising target for pain modulation. Glycine receptors (GlyRs) are ligand-gated chloride ion channels that, upon activation by glycine, hyperpolarize neurons and dampen nociceptive signaling. Enhancing the function of GlyRs through positive allosteric modulation represents a key therapeutic strategy.
This compound is a potent, orally active, and CNS-penetrant tricyclic sulfonamide that acts as a positive allosteric modulator of GlyRs.[1][2] It potentiates glycine-mediated currents by increasing the channel open probability without altering its conductance.[2] this compound has been shown to be a non-selective PAM, acting on GlyRα1, α2, and α3 subunits.[[“]] Its efficacy in preclinical models of neuropathic pain has positioned it as a promising candidate for further development.
This compound Signaling Pathway
This compound enhances the inhibitory effects of the endogenous ligand glycine on post-synaptic neurons. This potentiation of the chloride influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thereby reducing the transmission of pain signals.
Validating In Vivo Efficacy with Knockout Models: A Proposed Strategy
Direct evidence for the on-target efficacy of this compound in vivo would ideally come from studies utilizing mice with targeted deletions of specific GlyR subunits (knockout models). While published literature confirms the efficacy of this compound in wild-type mouse models of neuropathic pain, studies in GlyR knockout mice are not yet available.
However, the essential role of GlyRs in mediating the effects of this compound can be validated pharmacologically. The classical GlyR antagonist, strychnine, can be used to determine if the analgesic effects of this compound are indeed mediated through GlyRs. An experiment demonstrating that pre-treatment with strychnine reverses the anti-allodynic effects of this compound would provide strong evidence for its on-target mechanism of action in vivo.
Proposed Experimental Workflow for On-Target Validation
The following workflow outlines a study to validate the on-target efficacy of this compound in a neuropathic pain model using a GlyR antagonist.
Comparison of this compound with Alternative Analgesics
This compound has demonstrated comparable efficacy to gabapentin, a standard-of-care treatment for neuropathic pain, in preclinical models.[4][5][6] The following table summarizes key characteristics of this compound and its comparators.
| Feature | This compound | Gabapentin | Other GlyR PAMs (e.g., AM-3607) |
| Mechanism of Action | Positive Allosteric Modulator of Glycine Receptors (α1, α2, α3) | Binds to the α2δ-1 subunit of voltage-gated calcium channels | Positive Allosteric Modulators of Glycine Receptors |
| Molecular Target | Glycine Receptors | Voltage-gated Calcium Channels | Glycine Receptors |
| Reported In Vivo Efficacy | Reverses tactile allodynia in mouse models of neuropathic pain (SNI model).[4][5][6] | Reduces neuropathic pain behaviors in various preclinical models. | AM-3607 shows enhanced potency compared to this compound.[5] |
| Administration Route | Oral[4][5][6] | Oral | Varies by compound |
| Potential Side Effects | Potential for motor side effects at high doses due to non-selective GlyRα1 modulation.[7] | Dizziness, somnolence, peripheral edema. | Similar to this compound, potential for motor side effects. |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
This surgical model is widely used to induce neuropathic pain-like behaviors.[8]
-
Anesthesia: Anesthetize mice with isoflurane (2.5% for induction, 2% for maintenance) in a mixture of N₂O/O₂ (70:30).
-
Surgical Procedure:
-
Place the mouse under a stereomicroscope and sterilize the surgical area on the hind leg.
-
Make a small incision and separate the biceps femoris and gluteus superficialis muscles to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
-
Post-operative Care: Suture the muscle and skin layers and provide appropriate post-operative analgesia and care.
-
Behavioral Testing: Allow animals to recover for at least 7 days before behavioral testing. Mechanical allodynia typically develops within this period.
Assessment of Mechanical Allodynia using Von Frey Filaments
This is a standard method to quantify mechanical sensitivity.[2][9]
-
Habituation: Place mice in individual transparent boxes on an elevated mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application:
-
Apply a series of calibrated von Frey filaments with increasing bending forces (e.g., 0.008 g to 2.0 g) to the mid-plantar surface of the hind paw.
-
Apply the filament perpendicularly until it bends and hold for 3-5 seconds.
-
-
Response Criteria: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method. Briefly, a positive response to a filament leads to the use of the next weaker filament, and a negative response leads to the use of the next stronger filament. This is continued for a set number of stimuli after the first crossover of response, and the 50% threshold is calculated using a specific formula.
Discussion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of chronic pain by targeting the glycinergic system. Its efficacy in preclinical models is comparable to existing therapies like gabapentin. However, to definitively validate its on-target mechanism in vivo, further studies are crucial.
The use of GlyR subunit knockout mice (e.g., GlyRα1-/-, GlyRα2-/-, GlyRα3-/-) would be invaluable. For instance, testing this compound in GlyRα3 knockout mice, which do not show altered pain sensitization after nerve injury, could help elucidate the specific contribution of this subunit to the compound's analgesic effects in neuropathic pain.[10] Given that this compound is a non-selective PAM, understanding its effects in the absence of specific GlyR subunits is critical for predicting its therapeutic window and potential side effects.
In the absence of such studies, the proposed pharmacological validation using strychnine offers a robust alternative to confirm that the analgesic properties of this compound are mediated through its interaction with glycine receptors. Future research should also focus on developing more selective GlyR PAMs to minimize potential side effects associated with the modulation of multiple GlyR subtypes.
References
- 1. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A glycine receptor antagonist, strychnine, blocked NMDA receptor activation in the neonatal mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures of human glycine receptor α3 bound to a novel class of analgesic potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
AM-1488 (VLS-1488): A Comparative Analysis in the Treatment of Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data for AM-1488, also known as VLS-1488, a novel KIF18A inhibitor, against current therapeutic alternatives for advanced solid tumors, with a focus on platinum-resistant high-grade serous ovarian cancer (HGSOC). The information is based on preliminary results from the first-in-human Phase I/II clinical trial NCT05902988.[1][2][3][4][5]
Executive Summary
VLS-1488 is an orally administered small molecule inhibitor of KIF18A, a mitotic kinesin essential for the division of cancer cells exhibiting chromosomal instability.[4][5] Preclinical studies have demonstrated its dose-dependent inhibition of tumor growth in models with chromosomal instability. The ongoing Phase I/II clinical trial (NCT05902988) is evaluating the safety, tolerability, and preliminary efficacy of VLS-1488 in patients with advanced solid tumors.[1][4][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to VLS-1488 for the treatment of patients with platinum-resistant HGSOC, highlighting its potential to address a significant unmet medical need.
Comparative Clinical Trial Data: VLS-1488 vs. Standard of Care
The following tables summarize the preliminary clinical trial data for VLS-1488 and provide a comparison with the reported outcomes for standard-of-care treatments in platinum-resistant ovarian cancer.
Table 1: VLS-1488 Phase I/II (NCT05902988) Dose Escalation Cohort - Preliminary Safety and Efficacy[1][4][5]
| Parameter | VLS-1488 (All Tumor Types, n=52) | VLS-1488 (HGSOC, n=20) |
| Dose Levels | 50mg, 100mg, 200mg, 400mg, 800mg | Not specified |
| Median Prior Lines of Therapy | 4 (range 1-8) | 5 |
| Maximum Tolerated Dose (MTD) | Not reached | Not applicable |
| Dose-Limiting Toxicities (DLTs) | None observed | Not applicable |
| Treatment-Related Adverse Events (TRAEs) - Any Grade | < 45% | Not specified |
| Grade 3 TRAEs | < 16% | Not specified |
| > Grade 3 TRAEs | None observed | Not specified |
| Response Evaluable HGSOC Patients | Not applicable | 17 |
| Tumor Size Reduction (HGSOC) | Not applicable | 7 of 17 |
| Partial Responses (PRs) per RECIST (HGSOC) | Not applicable | 3 of 17 |
| Patients Remaining on Therapy (HGSOC) | Not applicable | 5 |
Table 2: Comparative Outcomes in Platinum-Resistant Ovarian Cancer
| Treatment | Overall Response Rate (ORR) | Progression-Free Survival (PFS) |
| VLS-1488 (HGSOC Cohort) | 17.6% (3 of 17 patients with PR) (preliminary) | Data not yet mature |
| Single-Agent Chemotherapy (Non-platinum) | 10% - 15%[6] | 3 - 4 months[6] |
| Bevacizumab (Single Agent) | 16% - 21%[6] | Not specified |
| Mirvetuximab Soravtansine (SORAYA trial) | 32.4%[6] | 5.9 months[6] |
Experimental Protocols
VLS-1488-2201 (NCT05902988) Clinical Trial Protocol
Study Design: A Phase I/II, first-in-human, open-label, dose-escalation and dose-expansion study.[1][4][5]
Objectives:
-
Primary (Dose Escalation): To assess the safety and tolerability of VLS-1488 and determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
-
Secondary: To evaluate preliminary anti-tumor activity, pharmacokinetics, and pharmacodynamics of VLS-1488.
Inclusion Criteria (Key):
-
Adults (≥ 18 years) with a histologically confirmed advanced solid tumor for which standard therapy is no longer effective.
-
ECOG performance status of 0 or 1.
-
Measurable disease as per RECIST v1.1.
Treatment Administration: VLS-1488 is administered orally once daily in 28-day cycles. Treatment continues until disease progression, unacceptable toxicity, or other discontinuation criteria are met.
Dose Escalation Phase: Patients were enrolled in cohorts receiving escalating doses of VLS-1488 (50mg, 100mg, 200mg, 400mg, and 800mg).[1][4][5]
Signaling Pathway and Experimental Workflow
KIF18A Signaling Pathway in Cancer
VLS-1488 targets KIF18A, a motor protein in the kinesin superfamily. In chromosomally unstable cancer cells, KIF18A plays a critical role in mitotic progression. Its inhibition leads to mitotic errors and ultimately cell death. The diagram below illustrates the role of KIF18A in mitosis and the mechanism of action for VLS-1488.
Caption: KIF18A's role in mitosis and VLS-1488's inhibitory action.
Experimental Workflow for Preclinical to Clinical Development
The logical progression from preclinical research to the ongoing clinical trial for VLS-1488 is outlined below.
References
- 1. volastratx.com [volastratx.com]
- 2. A Phase I/II Study of VLS-1488 in Subjects With Advanced Cancer [clin.larvol.com]
- 3. Volastra's VLS-1488 Shows Promise in Ovarian Cancer Trial — GlassBury [glassbury.net]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmacytimes.com [pharmacytimes.com]
Safety Operating Guide
Navigating the Safe Disposal of Research Chemical AM-1488: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for the novel glycine receptor modulator, AM-1488, is not publicly available, this guide provides a comprehensive framework for its proper disposal. The following procedures are based on established best practices for handling and disposing of research-grade chemicals with unknown hazard profiles.
Immediate Safety and Logistical Information
The absence of a specific SDS for this compound necessitates a cautious approach, treating the compound as potentially hazardous. The primary directive is to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal. EHS professionals are equipped to assess the risks and provide specific guidance based on the known chemical class (tricyclic sulfonamide) and any institutional protocols.
Standard Operating Procedure for Disposal
Adherence to a clear, step-by-step process is paramount for the safe management of chemical waste. The following table outlines the recommended operational plan for the disposal of this compound.
| Step | Procedure | Rationale |
| 1 | Information Gathering | Collect all available information on this compound, including its chemical structure, known biological activity (positive allosteric modulator of glycine receptors), and any handling notes from the supplier. |
| 2 | Contact EHS | Provide the gathered information to your institution's Environmental Health and Safety (EHS) department. This is a mandatory step. |
| 3 | Waste Characterization | Based on the information provided, EHS will assist in characterizing the waste. Given its nature as a biologically active organic molecule, it will likely be classified as hazardous chemical waste. |
| 4 | Proper Labeling | Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution. |
| 5 | Segregation and Storage | Store the waste container in a designated satellite accumulation area (SAA) for hazardous waste. Ensure it is segregated from incompatible materials. |
| 6 | Arrange for Pickup | Follow your institution's procedure for requesting a hazardous waste pickup from EHS. |
Experimental Protocols for Safe Handling
While specific decomposition or neutralization protocols for this compound are not documented, the following general laboratory practices should be strictly followed during handling and preparation for disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area as directed by your institution's safety protocols.
Disposal Workflow
The logical workflow for the proper disposal of a research chemical like this compound, for which a specific SDS is unavailable, is illustrated in the following diagram. This visual guide emphasizes the critical decision points and the central role of the EHS department.
Caption: Workflow for the proper disposal of a research chemical without a specific SDS.
By following these procedures and working closely with the institutional EHS department, researchers can ensure the safe and compliant disposal of this compound and other novel chemical entities, thereby building a culture of safety and trust within the laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
